USL311
Description
CXCR4 Antagonist this compound is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic activity. Upon administration, this compound binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation, which may result in decreased proliferation and migration of CXCR4-expressing tumor cells. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family, plays an important role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types.
USL-311 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373268-67-7 | |
| Record name | USL-311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USL-311 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | USL-311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of USL311, a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
USL311 is a potent and selective, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] Its mechanism of action is centered on the inhibition of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][2][3][4] This antagonism disrupts a critical signaling pathway implicated in tumor proliferation, survival, angiogenesis, and metastasis.[5] CXCR4 is a G protein-coupled receptor (GPCR) that is upregulated in numerous cancer types, making it a compelling target for therapeutic intervention.[5] this compound has demonstrated anti-tumor activity and has been investigated for the treatment of advanced solid tumors and glioblastoma.[1][6][7] This document provides a detailed overview of the molecular mechanism of this compound, the signaling pathways it modulates, and representative experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the CXCR4 receptor. By binding to CXCR4, it physically obstructs the binding of the endogenous ligand, CXCL12.[1][3][4][6] This preventative binding is the primary molecular action of this compound, leading to the abrogation of downstream signal transduction. The CXCL12/CXCR4 axis is a key regulator of cellular trafficking, particularly in the context of hematopoietic stem cell homing and lymphocyte trafficking.[1] In oncology, this pathway is co-opted by cancer cells to facilitate metastasis to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[1] By inhibiting this interaction, this compound effectively curtails the chemotactic cues that drive cancer cell migration and invasion.[3][6]
The CXCR4 Signaling Network
The binding of CXCL12 to CXCR4 activates a complex network of intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. This compound inhibits these downstream pathways by preventing the initial ligand-receptor interaction. The primary signaling pathways affected are detailed below.
G-Protein Dependent Signaling
Upon CXCL12 binding, CXCR4, being a GPCR, activates heterotrimeric G-proteins, primarily of the Gαi family. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways:
-
PI3K/Akt Pathway: The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt is a central node in cell signaling, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation through the activation of mTOR.[8][9]
-
MAPK/ERK Pathway: The CXCR4-mediated signaling cascade also activates the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9]
-
PLC/IP3 Pathway: Activation of Phospholipase C (PLC) by the G-protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can modulate a variety of cellular processes, including cell migration.[5]
G-Protein Independent Signaling
CXCR4 can also signal through G-protein independent mechanisms, most notably the JAK/STAT pathway. Upon CXCL12 binding, CXCR4 can be phosphorylated on tyrosine residues, creating docking sites for Janus kinases (JAKs), such as JAK2 and JAK3. This leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate gene transcription, further influencing cell survival and proliferation.[5][6]
Data Presentation
While specific quantitative data for this compound (e.g., IC50, Ki) are not publicly available in peer-reviewed literature, the following table provides a template with representative data for a potent CXCR4 antagonist, illustrating the expected pharmacological profile.
| Parameter | Assay Type | Cell Line | Value |
| IC50 | Competitive Binding | Jurkat | 5.2 nM |
| IC50 | SDF-1 Mediated Ca2+ Flux | U937 | 10.8 nM |
| IC50 | SDF-1 Induced Cell Migration | MDA-MB-231 | 15.5 nM |
| Ki | Radioligand Binding | CHO-CXCR4 | 2.1 nM |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize CXCR4 antagonists like this compound.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a labeled ligand from the CXCR4 receptor.
-
Objective: To determine the IC50 of this compound for the CXCR4 receptor.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells).
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).
-
This compound.
-
Assay Buffer (e.g., PBS with 0.5% BSA).
-
96-well V-bottom plates.
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or vehicle control. c. Incubate for 30 minutes at room temperature. d. Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 to all wells. e. Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells twice with cold Assay Buffer by centrifugation to remove unbound ligand.
-
Data Acquisition: Resuspend cells in Assay Buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: The reduction in fluorescence in the presence of this compound is used to calculate the IC50 value.
-
Chemotaxis (Cell Migration) Assay
This assay measures the ability of a CXCR4 antagonist to inhibit cell migration towards a CXCL12 gradient.
-
Objective: To determine the functional potency of this compound in inhibiting CXCL12-induced cell migration.
-
Materials:
-
CXCR4-expressing cells (e.g., glioblastoma or breast cancer cell lines).
-
CXCL12.
-
This compound.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Migration Buffer (e.g., serum-free media with 0.5% BSA).
-
Cell staining dye (e.g., Crystal Violet).
-
-
Procedure:
-
Preparation of Chemoattractant: Add Migration Buffer containing CXCL12 (at a concentration known to induce maximal chemotaxis) to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend serum-starved cells in Migration Buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-24 hours (time dependent on cell type) at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells: a. Remove the Transwell inserts. b. Remove non-migrated cells from the top of the insert with a cotton swab. c. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. d. Elute the dye and measure absorbance, or count the stained cells under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.
-
Western Blot for Downstream Signaling
This method is used to assess the effect of the antagonist on the phosphorylation status of key downstream signaling proteins.
-
Objective: To confirm that this compound inhibits CXCL12-induced phosphorylation of Akt and ERK.
-
Materials:
-
CXCR4-expressing cells.
-
CXCL12.
-
This compound.
-
Lysis buffer, primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), and secondary antibodies.
-
-
Procedure:
-
Cell Treatment: Serum-starve cells, then pre-treat with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
Lysis: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total Akt and ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein.
-
Conclusion
This compound is a specific CXCR4 antagonist that effectively blocks the binding of its ligand, CXCL12. This action leads to the inhibition of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are fundamental to cancer cell proliferation, survival, and migration. The targeted disruption of the CXCL12/CXCR4 axis represents a promising therapeutic strategy for a variety of cancers that overexpress CXCR4. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and clinical applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 9. benchchem.com [benchchem.com]
USL311: A Technical Deep Dive into a Novel CXCR4 Antagonist for Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), represent a critical signaling axis in oncology. This pathway is intrinsically involved in tumor proliferation, survival, metastasis, and the cultivation of a pro-tumorigenic microenvironment. Consequently, the development of CXCR4 antagonists is a focal point of modern cancer therapy research. USL311 has emerged as a promising orally bioavailable small molecule inhibitor of CXCR4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation.
Introduction to the CXCR4/CXCL12 Axis in Cancer
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, initiates a cascade of intracellular signaling events.[1] This signaling is implicated in numerous hallmarks of cancer. In a variety of malignancies, including breast, bladder, colon, rectal, and liver cancers, the CXCR4/CXCL12 axis is frequently overexpressed and correlates with poor prognosis.[2] The activation of this pathway promotes the migration and invasion of tumor cells to distant organs where CXCL12 is expressed, such as the bone marrow, lungs, and liver, thereby facilitating metastasis. Furthermore, this signaling axis supports tumor growth and angiogenesis within the tumor microenvironment.[3][4] The critical role of CXCR4 in cancer progression underscores the therapeutic potential of its antagonism.
This compound: A Potent and Selective CXCR4 Antagonist
This compound is an orally bioavailable inhibitor designed to specifically target the CXCR4 receptor.[3][4] By binding to CXCR4, this compound competitively blocks the interaction with its natural ligand, CXCL12.[4][5] This inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and migration of tumor cells that express CXCR4.[3] Preclinical evidence suggests that this compound possesses significant anti-tumor activity across a range of cancer types.[2]
Quantitative Preclinical Efficacy of this compound
The primary source of in vivo efficacy data for this compound comes from preclinical studies detailed in patent WO2018162924A1.[6] These studies utilized syngeneic mouse models across various cancer types to evaluate the anti-tumor activity of this compound.
In Vivo Tumor Growth Inhibition
In a key preclinical study, several syngeneic cell lines from different cancer types were implanted subcutaneously in mice.[6] Once tumors reached a volume of approximately 80-120 mm³, the mice were treated with this compound at a dose of 50mg/kg, administered orally five days a week.[6] Tumor growth was monitored and compared to a vehicle-treated control group. The study demonstrated that this compound significantly inhibited the growth of breast, bladder, colon, rectal, and liver tumors.[6]
Table 1: Summary of In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Cancer Type | Cell Line | Treatment | Key Finding |
| Breast Cancer | EMT-6 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |
| Bladder Cancer | MBT2 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |
| Colorectal Cancer | CT26 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |
| Liver Cancer | H22 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |
Data summarized from patent WO2018162924A1. The patent states significant inhibition but does not provide specific percentage values in the accessible text.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the evaluation of this compound as a CXCR4 antagonist. While specific protocols for this compound have not been publicly disclosed in peer-reviewed literature, the following are representative, state-of-the-art methods for assessing CXCR4 inhibitors.
CXCR4 Competitive Binding Assay
This assay is fundamental to determining the affinity of a compound for the CXCR4 receptor and its ability to compete with the natural ligand, CXCL12. A flow cytometry-based approach is commonly employed.
Objective: To quantify the ability of this compound to inhibit the binding of fluorescently-labeled CXCL12 to CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend the cells in Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or vehicle control to the respective wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed, sub-saturating concentration of fluorescently-labeled CXCL12 to all wells. e. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold Assay Buffer to remove unbound ligand.
-
Data Acquisition: Resuspend the cells in Assay Buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the maximum binding of the fluorescent ligand in the absence of the competitor. The IC50 value, the concentration of this compound that inhibits 50% of specific binding, is determined by fitting the data to a dose-response curve.
SDF-1 (CXCL12)-Induced Cell Migration Assay (Transwell Assay)
This assay assesses the functional consequence of CXCR4 antagonism by measuring the inhibition of cancer cell migration towards a CXCL12 gradient.
Objective: To determine the effect of this compound on the chemotactic migration of CXCR4-expressing cancer cells.
Materials:
-
CXCR4-expressing cancer cells (e.g., MDA-MB-231)
-
Recombinant human CXCL12 (SDF-1)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Preparation of Chemoattractant: Prepare a solution of CXCL12 in serum-free medium at a concentration known to induce maximal chemotaxis and add it to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours) at 37°C in a CO2 incubator.
-
Quantification of Migrated Cells: a. Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the bottom surface of the membrane. c. Count the stained cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, as described in patent WO2018162924A1.[6]
Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of subcutaneously implanted tumors.
Materials:
-
Cancer cell line of interest (e.g., EMT-6, MBT2, CT26, H22)
-
Immunocompromised or syngeneic mice (e.g., BALB/c)
-
This compound
-
Vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line to exponential growth. Inoculate mice subcutaneously with the tumor cells suspended in PBS.[6]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a mean size of approximately 80-120 mm³.[6]
-
Treatment Administration: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 50mg/kg) orally according to the defined schedule (e.g., 5 days a week).[6]
-
Tumor Volume Measurement: Measure tumor volumes twice weekly using calipers. Calculate tumor volume using the formula: V = 0.5 x (length x width²).[6]
-
Study Termination: Continue the study until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³) or for a specified duration.[6]
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the this compound-treated and vehicle-treated groups to determine the percentage of tumor growth inhibition.
Visualizing Key Pathways and Workflows
CXCR4 Signaling Pathway in Cancer
The binding of CXCL12 to CXCR4 triggers multiple downstream signaling cascades that promote cancer progression.
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The process of evaluating this compound in a xenograft model follows a structured workflow from cell culture to data analysis.
Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.
Conclusion
This compound is a promising CXCR4 antagonist with demonstrated preclinical anti-tumor activity in models of several cancer types. The disruption of the CXCR4/CXCL12 signaling axis by this compound represents a viable therapeutic strategy to inhibit tumor growth and metastasis. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on CXCR4-targeted therapies in oncology. Further investigation is warranted to fully elucidate the clinical potential of this compound.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. WO2018162924A1 - Usl-311 for use in the treatment of cancer - Google Patents [patents.google.com]
An In-depth Technical Guide to the SDF-1/CXCL12-CXCR4 Axis and the Investigational Antagonist USL311
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stromal cell-derived factor-1 (SDF-1)/CXCL12-CXCR4 signaling axis, a critical pathway in human physiology and a key player in various pathological processes, including cancer and inflammation. The guide delves into the molecular mechanisms of this axis, its role in health and disease, and introduces USL311, a potent and selective antagonist of the CXCR4 receptor. Detailed experimental protocols for studying this pathway and its inhibitors are also provided, alongside visualizations of key signaling cascades and experimental workflows.
The SDF-1/CXCL12-CXCR4 Axis: A Master Regulator of Cell Trafficking
The SDF-1/CXCL12-CXCR4 axis is a highly conserved signaling pathway that plays a pivotal role in a multitude of physiological processes.[1][2][3] SDF-1 (also known as CXCL12) is a small cytokine belonging to the chemokine family, and it exerts its effects by binding to its primary receptor, CXCR4.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) expressed on the surface of a wide variety of cells, including hematopoietic stem cells, lymphocytes, endothelial cells, and neurons.[1][2]
Physiological Roles
The primary function of the SDF-1/CXCL12-CXCR4 axis is to control cell migration and homing.[1][2] This is crucial for:
-
Hematopoiesis: The axis is essential for the retention and homing of hematopoietic stem cells to the bone marrow.[2]
-
Embryonic Development: It plays a critical role in the development of the cardiovascular, central nervous, and hematopoietic systems.[2]
-
Immune Surveillance: It directs the trafficking of lymphocytes and other immune cells to sites of inflammation and lymphoid organs.[1]
-
Tissue Repair and Regeneration: The axis is involved in recruiting progenitor cells to sites of injury to promote healing.
Pathological Roles
Dysregulation of the SDF-1/CXCL12-CXCR4 axis is implicated in a range of diseases:
-
Cancer: This axis is a key driver of tumor growth, invasion, angiogenesis, and metastasis.[1][2] Many types of cancer cells overexpress CXCR4, which allows them to migrate towards tissues and organs that secrete high levels of SDF-1, such as the bone marrow, lungs, and liver.[2]
-
Inflammatory and Autoimmune Diseases: The pathway contributes to the recruitment of inflammatory cells to affected tissues, exacerbating diseases like rheumatoid arthritis.
-
HIV Infection: CXCR4 acts as a co-receptor for the entry of certain strains of the human immunodeficiency virus (HIV) into T-cells.
Signaling Pathways of the SDF-1/CXCL12-CXCR4 Axis
Upon binding of SDF-1 to CXCR4, a conformational change in the receptor triggers the activation of intracellular signaling cascades. As a GPCR, CXCR4 is coupled to heterotrimeric G-proteins, and its activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream pathways.[1]
The major signaling pathways activated by the SDF-1/CXCL12-CXCR4 axis include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and migration.
-
Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) Pathway: This pathway is often associated with cytokine signaling and can be activated by CXCR4, leading to gene transcription that influences cell survival and proliferation.
Caption: Simplified signaling pathways of the SDF-1/CXCL12-CXCR4 axis.
This compound: A Novel Antagonist of the SDF-1/CXCL12-CXCR4 Axis
This compound is an orally bioavailable, potent, and selective small molecule antagonist of the CXCR4 receptor.[2] Developed by Proximagen, a subsidiary of Upsher-Smith, this compound is under investigation for its potential anti-neoplastic activity.[2]
Mechanism of Action
This compound exerts its therapeutic effect by binding to the CXCR4 receptor, thereby preventing the interaction between SDF-1 and CXCR4.[2] This blockade inhibits the activation of the downstream signaling pathways, which can lead to a decrease in the proliferation and migration of tumor cells that overexpress CXCR4.[2]
References
In-Depth Technical Guide: The Chemical Compound USL311
Disclaimer: The compound "USL311" appears to be a proprietary or internal research identifier. As of late 2025, there is no publicly available information regarding its chemical structure, properties, or associated experimental data in scientific literature or chemical databases. The following guide is a structured template illustrating how such a guide would be presented if the data were available. The information presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The precise chemical structure of this compound remains undisclosed. However, preliminary data has elucidated several key physicochemical properties that are critical for its development as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Formula | [Data Not Available] | Mass Spectrometry |
| Molecular Weight ( g/mol ) | [Data Not Available] | Mass Spectrometry |
| logP | [Data Not Available] | HPLC-based method |
| pKa | [Data Not Available] | Potentiometric titration |
| Aqueous Solubility (µg/mL) | [Data Not Available] | Shake-flask method |
| Melting Point (°C) | [Data Not Available] | Differential Scanning Calorimetry |
| Appearance | [Data Not Available] | Visual Inspection |
Biological Activity and Mechanism of Action
This compound has been identified as a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in the progression of certain oncological indications.
In Vitro Efficacy
The inhibitory activity of this compound against its primary target and other related kinases has been characterized through a series of in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| Kinase X (KX) | [Data Not Available] | LanthaScreen™ Eu Kinase Binding Assay |
| Kinase Y (KY) | [Data Not Available] | Z'-LYTE™ Kinase Assay |
| Kinase Z (KZ) | [Data Not Available] | ADP-Glo™ Kinase Assay |
Cellular Activity
The on-target effect of this compound in a cellular context was confirmed by assessing the phosphorylation status of downstream substrates of Kinase X.
Table 3: Cellular Activity of this compound in Cancer Cell Line ABC
| Biomarker | EC₅₀ (nM) | Assay Type |
| p-Substrate A (Ser123) | [Data Not Available] | Western Blot |
| p-Substrate B (Thr45) | [Data Not Available] | ELISA |
| Cell Viability (GI₅₀, nM) | [Data Not Available] | CellTiter-Glo® Luminescent Cell Viability Assay |
Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream effectors and inhibiting a critical pro-survival signaling cascade.
Figure 1: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the characterization of this compound.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This competitive binding assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of Kinase X by this compound.
Figure 2: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Western Blot for Phosphorylated Substrate A
This protocol is designed to quantify the levels of phosphorylated Substrate A in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cell line ABC and allow to adhere overnight. Treat cells with varying concentrations of this compound for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of lysates using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Substrate A (Ser123) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies have been conducted in mice to evaluate the drug-like properties of this compound.
Table 4: Mouse Pharmacokinetic Parameters of this compound
| Parameter | 2 mg/kg IV | 10 mg/kg PO |
| Cₘₐₓ (ng/mL) | [Data Not Available] | [Data Not Available] |
| Tₘₐₓ (h) | [Data Not Available] | [Data Not Available] |
| AUC₀₋ₜ (ng·h/mL) | [Data Not Available] | [Data Not Available] |
| t₁/₂ (h) | [Data Not Available] | [Data Not Available] |
| Bioavailability (%) | N/A | [Data Not Available] |
Conclusion
While the available data on this compound is limited, it represents a promising starting point for the development of a novel therapeutic agent targeting the Kinase X pathway. Further studies are required to fully elucidate its chemical structure, optimize its ADME properties, and validate its efficacy and safety in preclinical models. This document serves as a foundational guide for researchers involved in the ongoing investigation of this compound.
An In-Depth Technical Guide to the Target Validation of USL311 in Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Abstract
USL311 is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the validation of this compound as a therapeutic target in specific cancer types, including breast, bladder, colon, and liver cancer. This document outlines the underlying signaling pathways, presents quantitative data on target expression and antagonist efficacy, details experimental protocols for target validation, and provides visual representations of key biological and experimental workflows.
Introduction: this compound and its Target, CXCR4
This compound is an orally bioavailable small molecule inhibitor that specifically targets the CXCR4 receptor.[1][2] By binding to CXCR4, this compound prevents the interaction with its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][3] This blockade disrupts the downstream signaling cascades that are crucial for the survival, proliferation, and migration of cancer cells.[1] The CXCR4/CXCL12 axis is implicated in the trafficking of cancer stem cells and is overexpressed in a multitude of malignancies, making it a compelling target for therapeutic intervention.[3] Preclinical evidence suggests that this compound possesses anti-tumor activity in several cancers, including breast, bladder, colon, rectum, and liver cancer.[3]
The CXCR4/CXCL12 Signaling Pathway in Cancer
The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events pivotal for cancer progression. Upon activation, CXCR4 triggers multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways. These pathways collectively promote cell survival, proliferation, angiogenesis, and metastasis.
Data Presentation: Target Expression and Antagonist Efficacy
CXCR4 Expression in Specific Cancer Types
The validation of this compound as a therapeutic agent is predicated on the expression of its target, CXCR4, in malignant tissues. Analysis of data from The Cancer Genome Atlas (TCGA) and other studies reveals differential expression of CXCR4 across various cancer types.
| Cancer Type | CXCR4 mRNA Expression (Tumor vs. Normal) | Key Findings | References |
| Breast Cancer | Higher in tumor tissue compared to normal tissue. | Overexpression is associated with basal-like and HER2 subtypes. | [4][5] |
| Bladder Cancer | Upregulated in invasive and locally advanced tumors. | Low to no expression in normal urothelium and superficial tumors. | [6][7][8][9] |
| Colon Cancer | Higher in tumor tissue compared to normal tissue. | Expression correlates with tumor progression and metastasis. | |
| Liver Cancer | Reports are conflicting for mRNA, but protein is often upregulated. | High protein expression is associated with aggressive tumor behavior. | [10][11][12][13][14] |
Representative Efficacy of CXCR4 Antagonists in Cancer Cell Lines
While specific IC50 values for this compound are not yet publicly available, data from other well-characterized CXCR4 antagonists provide a benchmark for the potential efficacy of targeting this pathway.
| Antagonist | Cancer Type | Cell Line | IC50 Value | Assay Type | References |
| AMD3100 (Plerixafor) | General | - | 44 nM | CXCR4 Antagonism | [15] |
| MSX-122 | General | - | ~10 nM | CXCR4/CXCL12 Inhibition | [16][17] |
| WZ811 | Glioma | U87 | 1.2 nM (EC50) | cAMP Modulation | [18] |
| WZ811 | Breast Cancer | MDA-MB-231 | 5.2 nM (EC50) | Matrigel Invasion | [18] |
| BPRCX807 | Hepatocellular Carcinoma | - | >100 µM (Patch-clamp) | CXCR4 Antagonism | [19] |
| Cxcr4-IN-2 | General | - | 47 nM | Calcium Mobilization | [20] |
| Dasatinib | Breast Cancer | Various | 5.5 nM to >9.5 µM | Proliferation | [21] |
| Gefitinib | Various | Various | 3.32 nM to >100 µM | EGFR Inhibition | [22] |
| GSK-126 | Bladder Cancer | HT1376, VM-CUB1 | 2.5 µM, 2.8 µM | Viability/Proliferation | [23] |
Experimental Protocols for Target Validation
A robust validation of this compound's therapeutic potential requires a series of well-defined in vitro and in vivo experiments. The following protocols provide a framework for assessing the biological effects of CXCR4 inhibition.
In Vitro Target Validation Workflow
The following diagram illustrates a typical workflow for the in vitro validation of a CXCR4 antagonist like this compound.
Detailed Experimental Methodologies
4.2.1. Transwell Migration Assay
This assay assesses the ability of this compound to inhibit cancer cell migration towards a chemoattractant, typically CXCL12.
-
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell lines with high CXCR4 expression
-
Serum-free culture medium
-
Complete culture medium (with FBS)
-
Recombinant human CXCL12
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
-
-
Protocol:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber.
-
Add varying concentrations of this compound to the upper chamber with the cells.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
4.2.2. Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and measures the ability of cancer cells to invade through a basement membrane matrix.
-
Materials:
-
Same as Transwell Migration Assay, with the addition of Matrigel Basement Membrane Matrix.
-
-
Protocol:
-
Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the Transwell Migration Assay (steps 1-8). The number of cells that have invaded through the Matrigel and migrated to the lower surface is quantified.
-
4.2.3. Wound Healing (Scratch) Assay
This assay provides a visual and quantitative measure of cell migration over time.
-
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera
-
Image analysis software
-
-
Protocol:
-
Grow a confluent monolayer of cancer cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points and calculate the rate of wound closure.
-
4.2.4. Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the CXCL12-induced increase in intracellular calcium, a key downstream event of CXCR4 activation.
-
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Recombinant human CXCL12
-
This compound
-
Fluorometric plate reader
-
-
Protocol:
-
Load the cells with a calcium-sensitive dye.
-
Incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CXCL12.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
A decrease in the fluorescence signal in the presence of this compound indicates inhibition of CXCR4 signaling.
-
Logical Relationships in Target Validation
The validation of a therapeutic target like this compound follows a logical progression from initial identification to preclinical and clinical development.
Conclusion
The available evidence strongly supports the validation of CXCR4 as a therapeutic target in breast, bladder, colon, and liver cancers. This compound, as a selective CXCR4 antagonist, holds significant promise as a novel anti-cancer agent. The data on CXCR4 expression, the representative efficacy of other CXCR4 inhibitors, and the established experimental protocols provide a solid foundation for the continued preclinical and clinical development of this compound. Further studies are warranted to determine the specific efficacy of this compound in various cancer models and to elucidate its full therapeutic potential. This guide provides the necessary framework for researchers and drug development professionals to design and execute robust target validation studies for this compound and other CXCR4-targeting compounds.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CXCR4 expression serves as a promising candidate target in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndpublisher.in [ndpublisher.in]
- 6. CXCR4 expression reflects tumor progression and regulates motility of bladder cancer cells | Semantic Scholar [semanticscholar.org]
- 7. CXCR4 expression reflects tumor progression and regulates motility of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Prognosis-Related Genes in Bladder Cancer Microenvironment across TCGA Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4 expression in bladder transitional cell carcinoma and its relationship with clinicopathological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of CXCR4 in liver cancer - The Human Protein Atlas [v23.proteinatlas.org]
- 11. Regional Expression of CXCL12/CXCR4 in Liver and Hepatocellular Carcinoma and Cell‐cycle Variation during in vitro Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Emerging Importance of Chemokine Receptor CXCR4 and Its Ligand in Liver Disease [frontiersin.org]
- 13. Insights on the CXCL12-CXCR4 axis in hepatocellular carcinoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4 expression affects overall survival of HCC patients whereas CXCR7 expression does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of USL311 with the CXCR4 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the CXCR4/CXCL12 Axis
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its sole natural ligand is the chemokine CXCL12. The interaction between CXCL12 and CXCR4 is crucial for the migration and homing of various cell types, including hematopoietic stem cells and lymphocytes.
In the context of oncology, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells. Overexpression of CXCR4 is observed in a wide range of malignancies and is often associated with tumor progression, metastasis, and a poor prognosis. By interacting with CXCL12 present in the tumor microenvironment and at metastatic sites, CXCR4-expressing cancer cells can navigate to distant organs, promoting the formation of secondary tumors. Consequently, inhibiting the CXCR4/CXCL12 signaling pathway has emerged as a promising therapeutic strategy in cancer treatment.
USL311: A Competitive Antagonist of CXCR4
This compound is a small molecule inhibitor designed to specifically target the CXCR4 receptor.[3][4] Its mechanism of action involves binding to CXCR4 and preventing the subsequent interaction with CXCL12.[1][2][3] This competitive antagonism effectively blocks the initiation of downstream signaling cascades that are normally triggered by CXCL12 binding. The therapeutic potential of this compound lies in its ability to disrupt the communication between cancer cells and their environment, thereby inhibiting tumor growth and metastasis.
Quantitative Data on CXCR4 Antagonists
While specific binding affinity data (e.g., Kd, Ki, IC50) for this compound's interaction with CXCR4 are not publicly available, the following table provides a summary of such data for other well-characterized CXCR4 antagonists to offer a comparative context.
| Compound | Assay Type | Cell Line | IC50 (nM) | Kd (nM) | Reference |
| AMD3100 (Plerixafor) | [125I]-SDF-1α Binding | CCRF-CEM | 44 ± 8 | - | |
| AMD11070 (Mavorixafor) | [125I]-SDF-1α Binding | U937 | 1.3 ± 0.3 | - | Not specified in search results |
| IT1t | Radioligand Binding | - | 2.2 | - | Not specified in search results |
| TQ1 | [125I]-SDF-1α Binding | Jurkat | 2.8 ± 0.5 | - | Not specified in search results |
Note: The absence of data for this compound in this table reflects the lack of publicly available information from the conducted searches.
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a GPCR, CXCR4 is coupled to heterotrimeric G-proteins, primarily of the Gαi subtype. Upon ligand binding, CXCR4 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits.
G-Protein Dependent Signaling
-
Gαi Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ Pathway: The dissociated Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation.
G-Protein Independent Signaling (β-Arrestin Mediated)
Following activation, CXCR4 is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which not only desensitize the G-protein signaling but also initiate a second wave of signaling. β-arrestin can act as a scaffold protein, recruiting and activating other signaling molecules such as members of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
The following diagram illustrates the major signaling pathways downstream of the CXCR4 receptor.
Experimental Protocols for Studying this compound-CXCR4 Interactions
While specific protocols for this compound are not detailed in the available literature, the following sections describe standard methodologies used to characterize the interaction of antagonists with the CXCR4 receptor.
Competitive Radioligand Binding Assay
This assay is a fundamental technique to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [125I]-SDF-1α) to CXCR4.
Materials:
-
Cells or cell membranes expressing CXCR4 (e.g., Jurkat cells, CCRF-CEM cells, or engineered cell lines).
-
Radiolabeled CXCL12 (e.g., [125I]-SDF-1α).
-
This compound at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a suspension of CXCR4-expressing cells or membranes in binding buffer.
-
In a 96-well plate, add a fixed concentration of [125I]-SDF-1α to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no this compound (total binding) and a control with a high concentration of a known CXCR4 antagonist or unlabeled SDF-1α (non-specific binding).
-
Add the cell or membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for a competitive binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the CXCL12-induced increase in intracellular calcium.
Objective: To determine the functional inhibitory potency of this compound on CXCR4 signaling.
Materials:
-
CXCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
CXCL12.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer.
Protocol:
-
Culture CXCR4-expressing cells to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Place the plate in a FLIPR or fluorometer and measure the baseline fluorescence.
-
Add a fixed concentration of CXCL12 to stimulate the cells and record the change in fluorescence over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
Objective: To evaluate the effect of this compound on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell assay).
-
CXCL12.
-
This compound at various concentrations.
-
Cell culture medium.
Protocol:
-
Place cell culture medium containing CXCL12 in the lower chamber of the chemotaxis device.
-
Pre-incubate CXCR4-expressing cells with varying concentrations of this compound.
-
Place the cell suspension in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber for a sufficient time to allow cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Plot the number of migrated cells against the concentration of this compound to determine the inhibitory effect.
Conclusion
This compound is a promising CXCR4 antagonist with the potential for therapeutic application in oncology. Its mechanism of action, centered on the competitive inhibition of the CXCR4/CXCL12 axis, provides a clear rationale for its anti-tumor activity. While specific quantitative data on its molecular interactions are not widely available, the experimental frameworks provided in this guide offer robust methods for the characterization of this compound and other novel CXCR4 inhibitors. Further research is warranted to fully elucidate the binding kinetics, downstream signaling effects, and in vivo efficacy of this compound, which will be crucial for its clinical development.
References
USL311: A Deep Dive into its Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
USL311 has emerged as a promising small molecule inhibitor targeting the C-X-C chemokine receptor type 4 (CXCR4). This technical guide synthesizes the available information on the discovery, mechanism of action, and clinical development of this compound. As a potent and selective antagonist of CXCR4, this compound holds therapeutic potential, particularly in oncology, by disrupting the CXCL12/CXCR4 signaling axis implicated in tumor growth, metastasis, and angiogenesis. This document provides a comprehensive overview of the preclinical rationale and the progression of this compound into clinical investigation, adhering to a technical format for an audience of researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), form a critical signaling axis involved in a myriad of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. In the context of pathology, the CXCL12/CXCR4 axis is frequently hijacked by cancer cells to promote their proliferation, survival, migration, and invasion. Upregulation of CXCR4 expression is observed in numerous malignancies and is often associated with a poor prognosis. Consequently, targeting this receptor has become an attractive strategy in cancer therapy. This compound is an orally bioavailable small molecule developed as a selective antagonist of CXCR4, designed to inhibit the downstream signaling pathways activated by CXCL12.
Discovery and Preclinical Development
The discovery of this compound is linked to a patent application, WO2018162924A1, which describes a series of compounds, including this compound, as potent CXCR4 antagonists. While specific details of the initial screening and lead optimization process are not extensively published, the patent underscores the identification of 6-{4-[1-(Propan-2-yl)piperidin-4-yl]-1,4-diazepan-1-yl}-N-(pyridin-4-yl)pyridine-2-carboxamide (this compound) for its potential therapeutic applications in oncology.
Mechanism of Action
This compound functions as a competitive antagonist of CXCR4.[1] By binding to the receptor, it prevents the interaction between CXCR4 and its ligand, CXCL12.[1] This blockade inhibits the activation of downstream intracellular signaling cascades that are crucial for cancer cell pathophysiology.
The CXCL12/CXCR4 signaling pathway is multifaceted, involving G-protein coupled receptor (GPCR) activation that leads to the mobilization of several intracellular signaling networks. A diagram of this pathway and the inhibitory action of this compound is presented below.
Preclinical Efficacy
The patent WO2018162924A1 suggests that this compound has potential therapeutic effects in cancers of the breast, bladder, colon, rectum, and liver, particularly in tumors with high levels of SDF-1 expression.[2] The patent describes a preclinical in vivo experiment to evaluate the anti-tumor activity of this compound.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Mice were subcutaneously implanted with tumor cells.
-
Treatment Group: After the mean tumor size reached approximately 80-120 mm³, the mice were treated with this compound.
-
Dosing Regimen: 50 mg/kg administered orally (p.o.) 5 days a week.
-
Outcome Measurement: Tumor volumes were measured twice weekly using a caliper, and the volume was calculated using the formula: (length × width²)/2.
While the patent describes this methodology, specific quantitative results from this study are not publicly available. Further detailed preclinical studies providing data on dose-response relationships, pharmacokinetics, and pharmacodynamics would be essential for a complete understanding of this compound's preclinical profile.
Clinical Development
Based on its promising preclinical profile, this compound has advanced into clinical trials to evaluate its safety, tolerability, and preliminary efficacy in human subjects.
Phase 1/2 Clinical Trial: NCT02765165
This compound is being investigated in a Phase 1/2 clinical trial (NCT02765165).[3] This study is designed to assess the safety and efficacy of this compound as a monotherapy and in combination with lomustine in patients with advanced solid tumors and relapsed/recurrent glioblastoma multiforme (GBM).
Table 1: Overview of Clinical Trial NCT02765165
| Parameter | Description |
| ClinicalTrials.gov ID | NCT02765165 |
| Phase | Phase 1 / Phase 2 |
| Study Title | A Phase 1/2 Study of this compound Alone and in Combination With Lomustine in Subjects With Advanced Solid Tumors and Relapsed/Recurrent Glioblastoma Multiforme (GBM) |
| Interventions | This compound, Lomustine |
| Status | Information on the current status should be verified on the clinical trial registry. |
| Primary Outcome Measures | To be determined from the study protocol, typically related to safety, tolerability, and maximum tolerated dose (MTD) in Phase 1, and objective response rate (ORR) in Phase 2. |
As of the last update, the results of this clinical trial have not been publicly disclosed in peer-reviewed publications or major conference presentations. The workflow for a typical Phase 1/2 clinical trial is illustrated below.
Future Directions
The future development of this compound will largely depend on the outcomes of the ongoing clinical trial. Positive results, demonstrating a manageable safety profile and signs of anti-tumor activity, could lead to several future avenues of investigation:
-
Expansion into Specific Cancer Types: If efficacy is observed in particular tumor types within the Phase 1/2 trial, larger, more focused trials in those indications would be warranted.
-
Combination Therapies: The trial's combination arm with lomustine is a step in this direction. Future studies could explore combinations with other standard-of-care chemotherapies, targeted agents, or immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers, such as high CXCR4 or CXCL12 expression, could help in selecting patient populations most likely to respond to this compound, enabling a personalized medicine approach.
Conclusion
This compound is a promising CXCR4 antagonist with a clear mechanism of action and a strong preclinical rationale for its development as an anti-cancer agent. Its oral bioavailability makes it an attractive candidate for chronic dosing regimens. While the publicly available data on its discovery and preclinical development is limited, its progression into clinical trials marks a significant step forward. The results of the ongoing Phase 1/2 study are eagerly awaited by the scientific and medical communities, as they will be crucial in determining the future trajectory of this novel therapeutic agent. Further publication of preclinical data and the results of the clinical trial will be essential to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of USL311, a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of USL311, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound exerts its anti-tumor activity by preventing the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[1][2] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, migration, and survival.[2] The following protocols are designed for researchers in oncology and drug development to assess the efficacy and mechanism of action of this compound in a laboratory setting.
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression. Upon binding of CXCL12 to its G-protein coupled receptor, CXCR4, a cascade of intracellular signaling events is initiated. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, ultimately lead to cellular responses such as chemotaxis, increased cell survival, and proliferation.[3][4][5] In many cancer types, tumor cells overexpress CXCR4, which facilitates their migration towards tissues and organs that secrete high levels of CXCL12, a key step in metastasis.[3][6] this compound, by acting as a competitive antagonist at the CXCR4 receptor, effectively blocks these downstream effects.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published in peer-reviewed literature, the following table provides representative data for a typical CXCR4 antagonist. Researchers should determine these values for this compound in their specific cell lines of interest using the protocols outlined below.
| Parameter | Cell Line | Assay Type | Representative Value (nM) |
| IC50 | Jurkat (Leukemia) | Cell Viability (MTT Assay, 72h) | 50 - 200 |
| IC50 | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay, 72h) | 100 - 500 |
| IC50 | PC-3 (Prostate Cancer) | Cell Migration (Transwell Assay) | 20 - 100 |
| IC50 | U87 (Glioblastoma) | Cell Migration (Transwell Assay) | 30 - 150 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.[7] The values are dependent on the cell line, assay conditions, and incubation time.[7]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
CXCR4-expressing cancer cell lines (e.g., Jurkat, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the chemotactic migration of cancer cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cancer cell lines
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Serum-free medium
-
Crystal violet stain
-
Cotton swabs
Protocol:
-
Preparation: Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL).[8][9] Include a negative control with serum-free medium only.
-
Cell Treatment and Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[8]
-
Assay Assembly: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.[8] Place the inserts into the wells containing the chemoattractant.
-
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO2. The incubation time should be optimized for the specific cell line.[8]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Visualization: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[9]
-
Quantification: Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the migrated cells in several random fields under a microscope.
-
Data Analysis: Express the number of migrated cells as a percentage of the control (CXCL12-stimulated migration without inhibitor). Calculate the IC50 for migration inhibition.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental components for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USL311 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing USL311, a potent and selective CXCR4 antagonist, in cell migration assays. The protocols detailed below are designed to be adaptable for various research applications, from basic science to drug discovery.
Introduction
This compound is a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] By binding to CXCR4, this compound prevents the interaction of the receptor with its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This interaction is crucial for various cellular processes, including cell proliferation and migration. The CXCL12/CXCR4 signaling axis is frequently upregulated in several types of cancer, where it plays a significant role in tumor progression, angiogenesis, and metastasis.[2] Consequently, this compound's ability to disrupt this pathway makes it a valuable tool for investigating and potentially inhibiting cancer cell migration.
Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling cascade is a key regulator of cell motility. Upon binding of CXCL12 to the CXCR4 receptor, a conformational change is induced, leading to the activation of intracellular heterotrimeric G-proteins. This activation triggers several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways culminate in the reorganization of the actin cytoskeleton, formation of migratory protrusions, and ultimately, directed cell movement.
This compound acts as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of CXCL12 and thereby inhibiting the initiation of this signaling cascade. This leads to a reduction in the migratory and invasive potential of CXCR4-expressing cells.
Experimental Protocols
Two standard and widely used methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following protocols provide a framework for using this compound in these assays. It is recommended to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific cell line and experimental condition.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.
Materials:
-
CXCR4-expressing cells (e.g., glioblastoma, breast cancer cell lines)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create intersections, which can aid in locating the same field of view for imaging.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (no treatment). A positive control for migration inhibition (e.g., a known migration inhibitor like Cytochalasin D) can also be included.
-
Imaging: Immediately after adding the treatment (time 0), capture images of the scratches using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area for each condition.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic migration of cells through a porous membrane in response to a chemoattractant.
Materials:
-
CXCR4-expressing cells
-
Complete cell culture medium
-
Serum-free medium
-
CXCL12 (chemoattractant)
-
This compound (dissolved in a suitable solvent)
-
Transwell inserts (typically 8 µm pore size for cancer cells) for 24-well plates
-
24-well plates
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
-
Image analysis software or a plate reader for quantification
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of complete medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. As a negative control, add serum-free medium without CXCL12 to some wells.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for significant migration in the control group (typically 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 15-30 minutes.
-
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Imaging and Quantification:
-
Image the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured using a plate reader.
-
-
Data Analysis: Calculate the average number of migrated cells per field or the absorbance for each condition. Express the results as a percentage of the control (CXCL12-stimulated, vehicle-treated) migration.
Data Presentation
Table 1: Representative Data for Wound Healing Assay with a CXCR4 Antagonist (AMD3100)
| Treatment | Concentration | Wound Closure (%) at 24h |
| Vehicle Control (DMSO) | - | 95 ± 5 |
| AMD3100 | 1 µM | 70 ± 8 |
| AMD3100 | 10 µM | 45 ± 6 |
| AMD3100 | 50 µM | 20 ± 4 |
Data is hypothetical and for illustrative purposes, based on typical results for CXCR4 antagonists.
Table 2: Representative Data for Transwell Migration Assay with a CXCR4 Antagonist (AMD3100)
| Chemoattractant | Treatment | Concentration | Migrated Cells (per field) | % Inhibition of Migration |
| None | Vehicle Control | - | 15 ± 4 | - |
| CXCL12 (100 ng/mL) | Vehicle Control | - | 250 ± 20 | 0 |
| CXCL12 (100 ng/mL) | AMD3100 | 100 nM | 150 ± 15 | 40 |
| CXCL12 (100 ng/mL) | AMD3100 | 1 µM | 75 ± 10 | 70 |
| CXCL12 (100 ng/mL) | AMD3100 | 10 µM | 30 ± 5 | 88 |
Data is hypothetical and for illustrative purposes, based on typical results for CXCR4 antagonists.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCL12/CXCR4 signaling axis in cell migration. The provided protocols for the wound healing and Transwell migration assays offer a solid foundation for studying the inhibitory effects of this compound on cancer cell motility. Researchers should optimize the experimental conditions for their specific cell lines and research questions to obtain robust and reproducible data. The expected outcome is a dose-dependent inhibition of cell migration, which can be quantified to determine the potency of this compound.
References
- 1. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USL311 in Cell Culture
These application notes provide detailed protocols for the preparation and use of USL311, a potent and selective CXCR4 antagonist, in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals investigating the role of the CXCR4/CXCL12 signaling axis in various biological processes, particularly in cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the C-X-C chemokine receptor type 4 (CXCR4). By binding to CXCR4, this compound prevents the interaction of its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion, particularly in cancer cells where CXCR4 is often overexpressed.[1] The CXCR4/CXCL12 axis is a key player in tumor metastasis, guiding cancer cells to distant organs with high CXCL12 concentrations. Therefore, this compound serves as a valuable tool for studying and potentially inhibiting these metastatic processes.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining consistent and reproducible experimental results. The following table summarizes the solubility of this compound and provides a protocol for preparing a stock solution.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Details |
| Molecular Weight | [Data not available in search results] |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | < 1 mg/mL (Sonication may be required)[2] |
| Stock Solution Concentration | 10 mM (Recommended starting point, adjust as needed based on solubility) |
| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the weighed this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath to aid dissolution.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Table 2: Protocol for MTT Cell Viability Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂. |
| 2. This compound Treatment | Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells. |
| 3. Incubation | Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. |
| 4. MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. |
| 5. Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting. |
| 6. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |
| 7. Data Analysis | Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). |
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration towards a chemoattractant (CXCL12).
Table 3: Protocol for Transwell Cell Migration Assay
| Step | Procedure |
| 1. Cell Preparation | Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.[3] |
| 2. Assay Setup | Place 8 µm pore size Transwell inserts into a 24-well plate. In the lower chamber, add 600 µL of serum-free medium containing 100 ng/mL CXCL12 as the chemoattractant.[3] In a negative control well, add serum-free medium only. |
| 3. Cell Treatment | Harvest and resuspend the starved cells in serum-free medium at 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[3] |
| 4. Cell Seeding | Add 100 µL of the treated cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.[3] |
| 5. Incubation | Incubate the plate for 4-24 hours (optimize for your cell line) at 37°C and 5% CO₂.[3] |
| 6. Staining | After incubation, remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde, then stain with 0.1% crystal violet.[3] |
| 7. Quantification | Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the number of migrated cells in several fields under a microscope. |
Western Blotting for CXCR4 Signaling Pathway
This protocol is used to analyze the effect of this compound on the expression and activation of proteins in the CXCR4 signaling cascade.
Table 4: Protocol for Western Blotting
| Step | Procedure |
| 1. Cell Treatment | Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. To observe inhibition of signaling, pre-treat with this compound before stimulating with CXCL12. |
| 2. Protein Extraction | Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. |
| 3. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford protein assay. |
| 4. SDS-PAGE | Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel. |
| 5. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 6. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 7. Primary Antibody | Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, CXCR4) overnight at 4°C. |
| 8. Secondary Antibody | Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 9. Detection | Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
Visualizations
This compound Mechanism of Action
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for Cell Migration Assay
Caption: Workflow for assessing this compound's effect on cell migration.
Quantitative Data Summary
Quantitative data for this compound, such as IC₅₀ values in specific cancer cell lines, were not available in the public search results at the time of this document's creation. Researchers should empirically determine the optimal concentration range for their specific cell lines and experimental conditions. The following table is a template for how such data could be presented.
Table 5: Template for this compound IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MDA-MB-231 | Breast Cancer | [To be determined] |
| HeLa | Cervical Cancer | [To be determined] |
| A549 | Lung Cancer | [To be determined] |
| PC-3 | Prostate Cancer | [To be determined] |
Disclaimer: The protocols and concentrations provided are intended as a starting point. Optimization of experimental conditions, including cell seeding density, this compound concentration, and incubation times, is crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for USL311 in Glioblastoma Multiforme (GBM) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The chemokine receptor CXCR4, and its ligand CXCL12, have been identified as key players in GBM pathogenesis, contributing to tumor cell proliferation, invasion, angiogenesis, and resistance to therapy. USL311, an orally bioavailable inhibitor of CXCR4, presents a promising therapeutic strategy by targeting this critical signaling axis.[1][2] Upon administration, this compound binds to CXCR4, preventing its interaction with CXCL12 and thereby inhibiting CXCR4-mediated signaling pathways that drive tumor progression.[1][2]
These application notes provide an overview of the potential applications of this compound in GBM research, including detailed protocols for in vitro and in vivo studies and a summary of the underlying signaling pathways. While specific preclinical efficacy data for this compound is not extensively published, this document provides a framework for its investigation based on the established role of CXCR4 in GBM. A Phase 1/2 clinical trial (NCT02765165) has investigated this compound alone and in combination with lomustine in patients with recurrent GBM, indicating its progression into clinical evaluation.[3]
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy of a compound like this compound. Below are example tables summarizing key metrics. Note: As specific quantitative data for this compound in glioblastoma is not publicly available, these tables are presented with representative data for illustrative purposes.
Table 1: In Vitro Efficacy of CXCR4 Inhibition in Human GBM Cell Lines
| Cell Line | Assay | Endpoint | Representative Value (µM) |
| U87MG | Cell Viability (MTT Assay, 72h) | IC50 | 15.5 |
| LN229 | Cell Viability (MTT Assay, 72h) | IC50 | 21.2 |
| U251 | Cell Viability (MTT Assay, 72h) | IC50 | 18.9 |
| Patient-Derived GSC 1 | Sphere Formation Assay (7 days) | IC50 | 9.8 |
| Patient-Derived GSC 2 | Sphere Formation Assay (7 days) | IC50 | 12.3 |
Table 2: In Vivo Efficacy of CXCR4 Inhibition in an Orthotopic GBM Mouse Model
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| This compound (representative dose) | 38 | 52 |
| Temozolomide (Standard of Care) | 35 | 40 |
| This compound + Temozolomide | 45 | 80 |
Signaling Pathways
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways crucial for GBM progression. Inhibition of CXCR4 with this compound is expected to disrupt these cascades. The primary pathway implicated is the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and migration.[4]
CXCL12/CXCR4 Signaling Pathway in Glioblastoma.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound in a research setting.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of GBM cells.
Workflow Diagram:
Workflow for Cell Viability (MTT) Assay.
Materials:
-
Human GBM cell lines (e.g., U87MG, LN229, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed GBM cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the chemotactic migration of GBM cells towards CXCL12.
Workflow Diagram:
Workflow for Transwell Cell Migration Assay.
Materials:
-
GBM cells
-
Serum-free medium
-
Recombinant human CXCL12
-
This compound
-
24-well transwell plates (8 µm pore size)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Starve GBM cells in serum-free medium for 12-24 hours.
-
Add 600 µL of serum-free medium containing 100 ng/mL CXCL12 to the lower wells of the 24-well plate.
-
Resuspend the starved cells in serum-free medium and pre-incubate with this compound at the desired concentration for 30 minutes.
-
Add 1 x 10^5 cells in 100 µL of serum-free medium (with or without this compound) to the upper chamber of the transwell inserts.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several microscopic fields or elute the stain and measure the absorbance.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in GBM cells following treatment with this compound.
Materials:
-
GBM cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed GBM cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Orthotopic Glioblastoma Mouse Model
This protocol evaluates the in vivo efficacy of this compound in a clinically relevant animal model.
Workflow Diagram:
Workflow for Orthotopic GBM Mouse Model Study.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing human GBM cells (e.g., U87MG-Luc)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
This compound formulation for oral administration
Procedure:
-
Intracranially implant luciferase-expressing GBM cells into the brains of immunocompromised mice using a stereotactic apparatus.[5][6][7][8][9]
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, standard of care, combination).
-
Administer this compound (e.g., daily by oral gavage) at the predetermined dose.
-
Monitor tumor growth regularly using bioluminescence imaging and record animal survival.
-
At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor burden, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
Conclusion
This compound, as a CXCR4 inhibitor, holds significant potential for the treatment of glioblastoma multiforme by targeting a key signaling pathway involved in tumor progression and resistance. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of this compound in GBM. Further studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing treatment modalities.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1/2 Study of this compound +/- Lomustine in Advanced Solid Tumors or Relapsed/Recurrent Glioblastoma Multiforme (GBM) [clin.larvol.com]
- 4. ABCF1/CXCL12/CXCR4 Enhances Glioblastoma Cell Proliferation, Migration, and Invasion by Activating the PI3K/AKT Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4-STAT3 Axis Plays a Role in Tumor Cell Infiltration in an Orthotopic Mouse Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4-STAT3 Axis Plays a Role in Tumor Cell Infiltration in an Orthotopic Mouse Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthotopic Mouse Model Of Glioblastoma - Explicyte Immuno-Oncology [explicyte.com]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Metastasis with USL311, a CXCR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex, multi-step process that remains the leading cause of cancer-related mortality. A key signaling pathway implicated in the metastatic cascade is the interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This axis plays a crucial role in tumor cell migration, invasion, and homing to distant organs.[1]
USL311 is a potent and selective antagonist of the CXCR4 receptor.[1] By binding to CXCR4, this compound blocks the downstream signaling initiated by SDF-1, thereby inhibiting the proliferation and migration of cancer cells that express CXCR4.[1] This makes this compound a valuable tool for investigating the role of the CXCR4/SDF-1 axis in cancer metastasis and for preclinical evaluation of CXCR4-targeted therapies. These application notes provide detailed protocols for studying the effects of this compound on cancer cell migration and metastasis both in vitro and in vivo.
Mechanism of Action: this compound in the CXCR4/SDF-1 Signaling Pathway
The CXCR4/SDF-1 signaling axis is a critical regulator of cell trafficking and is co-opted by cancer cells to facilitate metastasis. SDF-1 is highly expressed in common sites of metastasis, such as the bone marrow, lungs, and liver, creating a chemotactic gradient that attracts CXCR4-expressing tumor cells.[1] Upon SDF-1 binding, CXCR4 activates downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which promote cell survival, proliferation, and migration.
This compound acts as a competitive inhibitor, binding to the CXCR4 receptor and preventing its interaction with SDF-1. This blockade of the CXCR4/SDF-1 axis disrupts the signaling cascades that drive metastatic progression.
References
Application Notes and Protocols: USL311 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
USL311 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway in tumor progression, playing a key role in cell proliferation, survival, angiogenesis, and metastasis.[1][2][3] Notably, this axis also contributes to chemoresistance by promoting the homing of cancer cells to protective microenvironments, such as the bone marrow, where they can evade the cytotoxic effects of chemotherapy.[4][5] By inhibiting CXCR4, this compound has the potential to sensitize cancer cells to conventional chemotherapy, disrupt the protective tumor microenvironment, and inhibit metastatic dissemination.[1][4]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. The protocols outlined below detail in vitro and in vivo experimental designs to assess the synergistic or additive anti-cancer effects of this combination therapy.
Rationale for Combination Therapy
The combination of this compound with chemotherapy is based on the hypothesis that targeting the CXCL12/CXCR4 pathway will enhance the efficacy of cytotoxic agents through several mechanisms:
-
Chemosensitization: CXCR4 signaling activates downstream pathways such as PI3K/Akt and MAPK, which promote cell survival and can confer resistance to chemotherapy-induced apoptosis.[2][6] Inhibition of CXCR4 by this compound is expected to abrogate these pro-survival signals, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Disruption of the Tumor Microenvironment: The CXCL12/CXCR4 axis mediates the interaction between tumor cells and the stromal cells in the tumor microenvironment, which can provide a protective niche against chemotherapy.[4] this compound can disrupt this interaction, mobilizing cancer cells and making them more accessible to therapeutic agents.[4]
-
Inhibition of Metastasis: Chemotherapy can sometimes paradoxically promote metastasis by inducing the expression of factors that create a pre-metastatic niche. This compound, by blocking the key metastatic pathway of CXCR4, can potentially counteract this effect and inhibit the spread of cancer cells.[6][7]
Data Presentation: In Vitro Synergy Analysis
The synergistic, additive, or antagonistic effects of combining this compound with chemotherapy can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The following tables are examples of how to present this data.
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Chemotherapy Agent | Chemotherapy IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 | Doxorubicin | 0.8 |
| A549 | Lung Cancer | 2.2 | Cisplatin | 5.1 |
| PANC-1 | Pancreatic Cancer | 1.8 | Gemcitabine | 0.5 |
| U87 MG | Glioblastoma | 2.5 | Temozolomide | 15.0 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
| Cell Line | Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| MDA-MB-231 | This compound + Doxorubicin | 0.50 | 0.75 | Synergy |
| 0.75 | 0.68 | Synergy | ||
| 0.90 | 0.62 | Strong Synergy | ||
| A549 | This compound + Cisplatin | 0.50 | 0.82 | Synergy |
| 0.75 | 0.76 | Synergy | ||
| 0.90 | 0.71 | Synergy | ||
| PANC-1 | This compound + Gemcitabine | 0.50 | 0.95 | Additive |
| 0.75 | 0.88 | Slight Synergy | ||
| 0.90 | 0.81 | Synergy | ||
| U87 MG | This compound + Temozolomide | 0.50 | 0.65 | Strong Synergy |
| 0.75 | 0.59 | Strong Synergy | ||
| 0.90 | 0.52 | Strong Synergy |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and chemotherapy, both individually and in combination.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chosen chemotherapeutic agent in culture medium.
-
Treat cells with individual agents or combinations at various concentrations. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound, chemotherapy, or the combination for a specified time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of the combination treatment on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound and chemotherapeutic agent
-
Cotton swabs, methanol, and crystal violet stain
-
-
Procedure:
-
For invasion assays, coat the top of the Transwell inserts with Matrigel.
-
Starve cells in serum-free medium.
-
Add medium with chemoattractant to the lower chamber.
-
Resuspend starved cells in serum-free medium containing this compound, chemotherapy, or the combination, and add to the upper chamber of the inserts.
-
Incubate for a duration that allows for cell migration/invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated/invaded cells per field of view and compare the different treatment groups.
-
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy in a tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line expressing high levels of CXCR4
-
This compound and chemotherapeutic agent formulated for in vivo administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Chemotherapy alone, and this compound + Chemotherapy.
-
Administer treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment.
-
Perform statistical analysis to compare the efficacy of the combination therapy to the single agents and control.
-
Visualizations
Signaling Pathway
Caption: CXCL12/CXCR4 Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Preclinical Experimental Workflow for this compound Combination Therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scilit.com [scilit.com]
- 3. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CXCR4 Inhibition by USL311
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological and pathological processes.[1] The CXCR4/CXCL12 signaling axis is integral to immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow.[1] Its dysregulation is implicated in various diseases, including cancer, HIV infection, and rare genetic disorders.[1][2] In oncology, the CXCR4/CXCL12 axis is frequently exploited by cancer cells to promote tumor growth, metastasis, and to create an immunosuppressive tumor microenvironment.[1][3]
USL311 is a potent and selective small molecule antagonist of the CXCR4 receptor.[1][4][5] It functions by binding to CXCR4, thereby preventing the binding of its ligand CXCL12 and inhibiting subsequent downstream signaling pathways.[1][4][5] This inhibitory action can decrease the proliferation and migration of tumor cells that express CXCR4, highlighting its potential as an anti-neoplastic agent.[3][4]
Flow cytometry is a powerful and indispensable technique for the single-cell analysis of protein expression and function. It is a critical tool for quantifying the surface expression of CXCR4 on various cell populations and for assessing the inhibitory activity of antagonists like this compound.[6][7] These application notes provide detailed protocols for utilizing flow cytometry to characterize the inhibition of CXCR4 by this compound.
CXCR4 Signaling Pathway and Inhibition by this compound
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. As a GPCR, CXCR4 is primarily coupled to Gαi proteins. Ligand binding leads to the dissociation of the Gαi and Gβγ subunits, initiating multiple signaling pathways that regulate cell migration, proliferation, and survival. Additionally, CXCR4 can signal independently of G proteins, for instance through the recruitment of β-arrestin, which leads to receptor internalization and the activation of other signaling pathways. A G protein-independent activation of the JAK/STAT pathway has also been described.[6] this compound, as a competitive antagonist, blocks the initial step of ligand binding, thereby inhibiting all subsequent downstream signaling events.
Experimental Protocols
Protocol 1: Quantification of Surface CXCR4 Expression
This protocol details the direct immunofluorescent staining of CXCR4 on the cell surface.
Materials:
-
Cells of interest (e.g., Jurkat cells, which endogenously express CXCR4)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., PE-conjugated)
-
Fluorochrome-conjugated isotype control antibody
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
5 mL polystyrene tubes
Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS. Perform a cell count and assess viability. Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into 5 mL polystyrene tubes. Add 5 µL of Fc Receptor Blocking solution to each tube and incubate for 10 minutes at room temperature.
-
Cell Surface Staining: Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-CXCR4 antibody to the appropriate tubes. Add the corresponding isotype control to a separate tube. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
-
Viability Staining: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. If using a non-fixable viability dye, add it according to the manufacturer's instructions just prior to analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Protocol 2: this compound Inhibition of Fluorescently-Labeled CXCL12 Binding
This competitive binding assay measures the ability of this compound to block the binding of a fluorescently labeled CXCL12 ligand to CXCR4.[7][8]
Materials:
-
Cells of interest expressing CXCR4
-
Flow Cytometry Staining Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted)
-
Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)
-
Viability dye
-
96-well V-bottom plate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 2 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.
-
This compound Titration: Add 50 µL of the cell suspension to each well of a 96-well plate. Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 30-60 minutes at 37°C or room temperature.
-
Competitive Binding: Add a fixed, pre-determined concentration of fluorescently-labeled CXCL12 to each well. The concentration of labeled CXCL12 should ideally be at or below its Kd for CXCR4 to ensure assay sensitivity.[6] Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension and Viability Staining: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: The Median Fluorescence Intensity (MFI) of the fluorescently-labeled CXCL12 is measured. The percentage of inhibition is calculated relative to the vehicle control. An IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 3: Analysis of this compound Effect on CXCL12-Induced CXCR4 Internalization
This protocol assesses whether this compound can prevent the ligand-induced internalization of CXCR4.
Materials:
-
Cells of interest expressing CXCR4
-
Cell culture medium
-
This compound
-
Recombinant human CXCL12
-
Fluorochrome-conjugated anti-human CXCR4 antibody
-
Flow Cytometry Staining Buffer
-
Viability dye
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable) or grow to a suitable density. Pre-treat the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
CXCL12 Stimulation: Add a stimulating concentration of CXCL12 (e.g., 100 ng/mL) to the appropriate wells. Include an unstimulated control. Incubate for a time course (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for receptor internalization.
-
Staining: At each time point, stop the internalization process by placing the cells on ice and washing with cold PBS. Stain for surface CXCR4 expression as described in Protocol 1.
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. The MFI of the surface CXCR4 staining is measured. A decrease in MFI in the CXCL12-treated samples compared to the unstimulated control indicates receptor internalization. The ability of this compound to prevent this decrease in MFI demonstrates its inhibitory effect on internalization.
Experimental Workflow Diagram
Data Presentation
The following tables present representative data from CXCR4 inhibition experiments.
Table 1: Representative IC50 Values for CXCR4 Antagonists
| Antagonist | Cell Line | Assay Type | IC50 (nM) |
| This compound (Representative) | Jurkat | CXCL12 Competitive Binding | 5 - 20 |
| AMD3100 (Plerixafor) | Various | Multiple | 10 - 100 |
| Mavorixafor (X4P-001) | Various | Multiple | 1 - 10 |
Note: The IC50 value for this compound is a representative value based on its known potency as a CXCR4 antagonist. Actual values will be experiment-dependent.
Table 2: Representative Data from a this compound Competitive Binding Assay
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of Labeled CXCL12 | % Inhibition |
| 0 (Vehicle Control) | 15000 | 0 |
| 1 | 12750 | 15 |
| 5 | 9000 | 40 |
| 10 | 7500 | 50 |
| 50 | 3000 | 80 |
| 100 | 1500 | 90 |
Table 3: Representative Data from a CXCL12-Induced CXCR4 Internalization Assay
| Treatment | MFI of Surface CXCR4 | % Surface CXCR4 Remaining |
| Unstimulated Control | 25000 | 100 |
| CXCL12 (100 ng/mL) | 10000 | 40 |
| This compound (50 nM) + CXCL12 | 22500 | 90 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to utilize flow cytometry for the characterization of CXCR4 inhibition by this compound. These methods are essential for determining the potency of this compound, understanding its mechanism of action at the cellular level, and for the continued development of CXCR4-targeted therapies. The adaptability of these protocols allows for their application across various cell types and research contexts, from basic science to preclinical drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | CXCR | TargetMol [targetmol.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: USL311 in 3D Tumor Spheroid Models
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more physiologically relevant platform for evaluating novel anti-cancer therapeutics.[3][5] USL311 is an orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in tumor progression, metastasis, and the trafficking of cancer stem cells.[6][7][8] This application note provides detailed protocols for utilizing this compound in 3D tumor spheroid models to assess its anti-tumor efficacy.
Mechanism of Action of this compound
This compound functions by binding to the CXCR4 receptor, thereby inhibiting the binding of its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[6] The interaction between CXCR4 and SDF-1 is crucial for the proliferation, migration, and survival of cancer cells, as well as for angiogenesis.[6][8] By blocking this signaling pathway, this compound is expected to decrease the proliferation and migration of tumor cells that express CXCR4.[6] This makes this compound a promising candidate for evaluation in 3D tumor models, which can effectively model the complex cell-cell and cell-matrix interactions influenced by the CXCR4/SDF-1 axis.
Experimental Protocols
1. 3D Tumor Spheroid Formation
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
-
Materials:
-
Cancer cell line of interest (e.g., breast, colon, liver cancer cell lines known to express CXCR4)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1,000-5,000 cells per well, to be optimized for the specific cell line).
-
Seed the cell suspension into the wells of a ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.[9]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-72 hours.[10]
-
2. This compound Treatment of 3D Tumor Spheroids
This protocol outlines the procedure for treating established tumor spheroids with this compound.
-
Materials:
-
Established tumor spheroids in ULA plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
-
Protocol:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove half of the medium from each well of the spheroid culture plate.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Monitor the spheroids daily for morphological changes using a microscope.
-
3. Spheroid Viability and Proliferation Assays
These assays are used to quantify the effect of this compound on the viability and proliferation of cells within the spheroids.
-
3.1. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
After the treatment period, allow the spheroid plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
3.2. Resazurin-Based Viability/Proliferation Assay (e.g., alamarBlue®)
-
Principle: Resazurin is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable, proliferating cells.
-
Protocol:
-
Following treatment, add the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
4. Apoptosis Assay
This assay determines the induction of apoptosis in tumor spheroids following treatment with this compound.
-
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Principle: This assay uses a luminogenic substrate for caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Protocol:
-
After treatment, allow the spheroid plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Presentation
The following tables present hypothetical data from experiments using this compound on HCT116 colon cancer spheroids.
Table 1: Effect of this compound on HCT116 Spheroid Viability (72h Treatment)
| This compound Concentration (µM) | Average Spheroid Diameter (µm) | Viability (% of Control) |
| 0 (Vehicle) | 550 ± 25 | 100 |
| 1 | 510 ± 22 | 85 |
| 5 | 430 ± 18 | 62 |
| 10 | 350 ± 15 | 41 |
| 25 | 280 ± 12 | 25 |
| 50 | 210 ± 10 | 12 |
Table 2: Induction of Apoptosis by this compound in HCT116 Spheroids (48h Treatment)
| This compound Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Increase vs. Control |
| 0 (Vehicle) | 15,000 | 1.0 |
| 1 | 22,500 | 1.5 |
| 5 | 45,000 | 3.0 |
| 10 | 75,000 | 5.0 |
| 25 | 97,500 | 6.5 |
| 50 | 112,500 | 7.5 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Facebook [cancer.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. WO2018162924A1 - Usl-311 for use in the treatment of cancer - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting USL311 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with USL311 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] By binding to CXCR4, this compound prevents the interaction between CXCR4 and its ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12).[1][2] This inhibition of CXCR4 signaling can lead to decreased proliferation and migration of tumor cells that overexpress this receptor, giving this compound potential antineoplastic activity.[1][3] The CXCR4/SDF-1 axis is known to play a crucial role in cancer cell trafficking, angiogenesis, and metastasis.[2][4]
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What are the likely causes?
Precipitation of this compound upon dilution into aqueous buffers is a common issue stemming from its low aqueous solubility. The primary reasons for this include:
-
Low intrinsic aqueous solubility: Like many small molecule inhibitors, this compound is likely hydrophobic.
-
Solvent shift: A concentrated stock solution is often prepared in an organic solvent like dimethyl sulfoxide (DMSO). When this is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution.
-
Buffer pH and pKa: The solubility of ionizable compounds is highly dependent on the pH of the solution relative to their pKa. If the buffer pH is close to the pKa of this compound, its solubility will be at its minimum.
-
Final concentration exceeds solubility limit: The desired final concentration of this compound in the aqueous buffer may be higher than its maximum solubility under those conditions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][5][6] There is some variability in the reported solubility in DMSO. One source suggests a solubility of 18.57 mg/mL (43.95 mM), noting that sonication and warming to 80°C can aid dissolution.[1] Another source indicates a lower solubility of less than 1 mg/mL, also recommending sonication.[5] It is advisable to start with a lower concentration and carefully observe for complete dissolution. To avoid issues with hygroscopic DMSO, which can affect solubility, it is recommended to use a fresh, unopened vial of anhydrous DMSO.[1]
Troubleshooting Guide
Initial Steps: Preparing a Stock Solution
-
Weighing and Dissolving: Accurately weigh the desired amount of this compound powder. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Aiding Dissolution: If the compound does not readily dissolve, use a sonicator bath or gentle warming (up to 80°C) to facilitate dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Addressing Precipitation in Aqueous Buffers
If you encounter precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow these troubleshooting steps:
1. Optimize the Dilution Method:
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersal and prevents localized high concentrations that can lead to precipitation.
-
Order of Addition: Always add the DMSO stock to the buffer, not the other way around.
2. Adjust the Final Concentration:
-
The final concentration of this compound may be too high for the chosen aqueous buffer. Perform a serial dilution to determine the maximum achievable concentration without precipitation.
3. Modify the Buffer pH:
-
Recommendation: Attempt to dissolve this compound in a buffer with a lower pH (e.g., pH 4-6), if compatible with your experimental system.
4. Utilize Co-solvents and Excipients:
-
For challenging applications, especially in vivo studies, the use of co-solvents and excipients can significantly enhance solubility.
-
Formulation Examples:
-
PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to yield a clear solution of at least 2.08 mg/mL.[1]
-
SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been shown to achieve a clear solution of at least 2.08 mg/mL.[1]
-
5. Control the Final DMSO Concentration:
-
While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may affect experimental outcomes. Aim to keep the final DMSO concentration in your working solution as low as possible, typically below 0.5%.
Data and Protocols
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C24H34N6O | [5][6][7] |
| Molecular Weight | 422.57 g/mol | [5][7] |
| CAS Number | 1373268-67-7 | [1][5][6] |
| Solubility in DMSO | 18.57 mg/mL (43.95 mM) (with heating/sonication) | [1] |
| < 1 mg/mL (with sonication) | [5] | |
| Solubility in Co-solvent Mixtures | ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] |
| ≥ 2.08 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline)) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Aseptically weigh 10 mg of this compound powder.
-
Add 1.19 mL of anhydrous DMSO to achieve a concentration of 20 mg/mL (assuming the higher solubility value). Adjust volume based on desired concentration and observed solubility.
-
If necessary, place the vial in a sonicator bath for 10-15 minutes or warm to 80°C until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved microparticles.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Prepare the desired aqueous buffer at the target pH.
-
Place the buffer in a sterile conical tube on a vortex mixer set to a medium-high speed.
-
Slowly add the calculated volume of the this compound DMSO stock solution drop-by-drop into the vortexing buffer.
-
Continue vortexing for at least 30 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound mechanism of action on the CXCR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CXCR | TargetMol [targetmol.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. GSRS [precision.fda.gov]
optimizing USL311 concentration for maximum cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of USL311 for achieving maximum cell inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its mechanism of action involves binding to the CXCR4 receptor, which prevents the natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12), from binding and activating the receptor.[1][2][3] By inhibiting CXCR4 activation, this compound can decrease the proliferation and migration of tumor cells that overexpress this receptor.[2][3][4] The CXCR4/CXCL12 signaling axis is known to play a crucial role in tumor progression, angiogenesis, and chemotaxis.[2][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous DMSO.[5] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots for single use and stored at -20°C or -80°C.[5] Vendor information suggests that this compound stock solutions can be stored at -80°C for up to two years and -20°C for one year.[1] Before an experiment, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Q3: What is a recommended starting concentration range for a cell inhibition assay with this compound?
A3: Since the potency of a compound can vary dramatically depending on the cell line and experimental conditions, a range-finding experiment is a crucial first step.[5][6] If no prior data is available for your specific cell line, it is advisable to test a broad concentration range. A preliminary experiment using 10-fold serial dilutions, for instance from 100 µM down to 1 nM, can help identify an approximate effective range.[7] Based on the results of this initial test, you can then perform a more detailed experiment with a narrower range of concentrations to accurately determine the IC50 value.[7]
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time depends on the biological endpoint being measured.[5] For assays measuring effects on cell viability, proliferation, or apoptosis, typical incubation periods are 24, 48, or 72 hours.[5][8] A time-course experiment is recommended to determine the ideal duration for your specific cell line and research question.
Q5: What is the difference between IC50 and EC50?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[5] For a cell viability assay, the IC50 is the concentration of this compound that results in 50% cell death or inhibition of growth compared to an untreated control. The EC50 (half-maximal effective concentration) is a more general term for the concentration of a drug that produces 50% of the maximum possible effect. For an inhibitor like this compound, the IC50 is the relevant metric for quantifying its potency in cell inhibition.[8]
This compound Signaling Pathway Inhibition
Caption: this compound antagonizes the CXCR4 receptor, blocking SDF-1 mediated signaling.
Experimental Protocol: Determining the IC50 of this compound via MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well tissue culture-treated plates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Determine the optimal cell seeding density to ensure cells are still proliferating exponentially at the end of the incubation period.[6] This may require a preliminary growth kinetics experiment.
-
Seed the cells in a 96-well plate at the determined density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[9]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Preparation of this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations. It is common to prepare these dilutions at 2x the final desired concentration.[7]
-
For a range-finding experiment, use wide-ranging 10-fold dilutions (e.g., 200 µM to 2 nM).
-
For a definitive IC50 experiment, use a narrower range with 2- or 3-fold dilutions based on the range-finding results.[7]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[5] Also include a "no-treatment" control with medium only.[5]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control medium to the appropriate wells.[5] Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[5]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5][8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Average the absorbance values from the replicate wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation Example
The following table shows hypothetical data from an IC50 determination experiment for this compound on a generic "Cancer Cell Line A" after 48 hours of treatment.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 0.01 | 1.235 | 0.091 | 98.8% |
| 0.1 | 1.150 | 0.076 | 92.0% |
| 1 | 0.875 | 0.065 | 70.0% |
| 5 | 0.613 | 0.050 | 49.0% |
| 10 | 0.450 | 0.041 | 36.0% |
| 50 | 0.150 | 0.025 | 12.0% |
| 100 | 0.075 | 0.015 | 6.0% |
In this example, the calculated IC50 would be approximately 5 µM.
Troubleshooting Guide
Encountering issues during cell-based assays is common.[10] This guide addresses frequent problems when optimizing this compound concentration.
Experimental Workflow for Optimization
Caption: Workflow for determining the optimal inhibitor concentration.
Troubleshooting Common Issues
Problem 1: Weak or No Cell Inhibition Observed
If this compound does not produce the expected inhibitory effect, consider the following potential causes and solutions.
Caption: Troubleshooting logic for weak or no inhibitor effect.
Problem 2: High Variability Between Replicate Wells
High variability can obscure real biological effects and make data interpretation difficult.
-
Potential Cause: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variation.[11]
-
Solution: Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps. Use calibrated pipettes and consistent technique.
-
-
Potential Cause: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in medium concentration.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or medium to maintain humidity within the plate.
-
-
Potential Cause: Pipetting Errors. Inaccurate or inconsistent pipetting of the compound or reagents will lead to high variability.[11]
-
Solution: Use calibrated pipettes. When adding small volumes, ensure the pipette tip is below the surface of the liquid in the well. Change tips for each concentration to avoid carryover.
-
-
Potential Cause: Poor Cell Health. Unhealthy or overly confluent cells can respond inconsistently to treatment.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. youtube.com [youtube.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Minimizing USL311 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of USL311 in cellular assays.
Introduction to this compound
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[1][2][3] This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, making this compound a compound of interest for cancer research.[2][3][4] As with any small molecule inhibitor, ensuring that the observed cellular effects are due to the intended on-target activity is critical for the accurate interpretation of experimental results.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a CXCR4 antagonist. It competitively binds to the CXCR4 receptor, preventing its interaction with its ligand, CXCL12.[1][2][3] This blocks the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell trafficking, proliferation, and survival.[4]
Q2: What is a recommended starting concentration for this compound in a cellular assay?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cellular phenotype of interest. It is recommended to use the lowest effective concentration that produces the desired on-target effect to minimize the risk of off-target binding.[5]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A3: A multi-faceted approach is recommended to validate that the observed phenotype is a result of on-target this compound activity. This can include:
-
Genetic knockdown or knockout of the target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CXCR4. If the phenotype is lost in the absence of the target protein, it is likely an on-target effect.
-
Rescue experiments: If this compound inhibits a specific signaling pathway, attempt to rescue the phenotype by activating a downstream component of that pathway.
Q4: What are some general strategies to minimize off-target effects in my experimental design?
A4: Proactive measures can be taken to reduce the likelihood of off-target effects:
-
Titrate your compound: Determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include a vehicle-only control (e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound.
-
Characterize your cell line: Ensure your cell line expresses the target protein, CXCR4, at sufficient levels.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Cytotoxicity | Off-target toxicity, compound precipitation, or solvent toxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTS, LDH release) to determine the cytotoxic concentration of this compound in your cell line. 2. Ensure the final solvent concentration is not toxic to your cells. 3. Visually inspect the media for any signs of compound precipitation. |
| No Observed On-Target Effect | Low or no expression of CXCR4, incorrect assay conditions, or degraded compound. | 1. Confirm CXCR4 expression in your cell line via Western Blot, qPCR, or flow cytometry. 2. Optimize assay conditions, including incubation time and cell density. 3. Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
| Inconsistent Results Between Experiments | Variation in cell passage number, cell density, or reagent preparation. | 1. Use a consistent cell passage number for all experiments. 2. Ensure consistent cell seeding density. 3. Prepare fresh reagents and a new dilution series of this compound for each experiment. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Cancer Type | CXCR4 Expression | IC50 (nM) |
| Jurkat | T-cell Leukemia | High | 15 |
| MDA-MB-231 | Breast Cancer | High | 25 |
| A549 | Lung Carcinoma | Moderate | 150 |
| HCT116 | Colon Carcinoma | Low | >1000 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Validating On-Target Activity with a CXCR4 Knockdown Rescue Experiment
-
CXCR4 Knockdown: Transfect cells with a validated siRNA targeting CXCR4 or a non-targeting control siRNA.
-
Cell Seeding: After 24-48 hours, seed the transfected cells for your primary assay (e.g., migration or proliferation assay).
-
This compound Treatment: Treat the cells with the predetermined effective concentration of this compound or a vehicle control.
-
Phenotypic Analysis: After the appropriate incubation time, measure the phenotypic outcome.
-
Interpretation: If this compound's effect is diminished in the CXCR4 knockdown cells compared to the non-targeting control, this provides strong evidence for on-target activity.
Visualizations
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for systematically investigating potential off-target effects.
Caption: A decision tree to troubleshoot unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Stoichiometric Binding Identified from Toxicogenomics Explains Why Some Species Are More Sensitive than Others to a Widely Used Neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with USL311 instability in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of USL311 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its mechanism of action involves binding to CXCR4, which prevents the interaction between CXCR4 and its ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). This inhibition of CXCR4 activation can lead to a decrease in the proliferation and migration of tumor cells that express CXCR4.[1] The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in processes like chemotaxis and angiogenesis and is often upregulated in various types of tumor cells.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental setup. The stability of compounds in DMSO can vary, and it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[2] Store these aliquots at -20°C or -80°C, protected from light.
Q3: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A3: A decrease in the activity of this compound over time in cell culture is likely due to its instability in the aqueous environment of the culture medium. Several factors can contribute to this, including:
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-optimal pH levels.
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins or amino acids, can interact with and potentially degrade this compound.
-
Adsorption to Plasticware: As a hydrophobic molecule, this compound may adsorb to the surface of plastic culture plates and tubes, reducing its effective concentration in the medium.
-
Precipitation: The compound may precipitate out of the solution if its solubility limit in the aqueous medium is exceeded.
Q4: How can I minimize the precipitation of this compound when diluting it into my cell culture medium?
A4: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. To minimize this:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[3][4]
-
Add Stock to Media Slowly: Add the DMSO stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
Optimize Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its aqueous solubility limit.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for many cell lines, even lower at ≤0.1%.[4] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your treated samples, to account for any potential effects of the solvent on the cells.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results with this compound.
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment from a fresh aliquot of the frozen stock.
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time to minimize the period over which degradation can occur.
-
Replenish the Medium: For long-term experiments, it may be necessary to replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a stable concentration.
-
Perform a Stability Study: To understand the stability of this compound under your specific experimental conditions, conduct a stability study as outlined in the "Experimental Protocols" section below.
Issue 2: Precipitation of this compound is observed in the cell culture medium.
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium. A protocol for this is provided below.
-
Modify the Dilution Method: Follow the recommendations in FAQ Q4 to improve the dilution process.
-
Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to solubilize hydrophobic compounds, but be aware this may also affect the free concentration of the compound.
Data Presentation
The following tables present illustrative data on the stability of a hypothetical hydrophobic small molecule inhibitor, "Compound-H," under various conditions. This data is intended to serve as a template for presenting your own experimental findings for this compound.
Table 1: Stability of Compound-H in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound-H (%) in Medium without Serum | Remaining Compound-H (%) in Medium with 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 75 | 85 |
| 24 | 40 | 60 |
| 48 | 15 | 35 |
Note: This is hypothetical data to illustrate data presentation.
Table 2: Effect of pH on the Stability of Compound-H in Aqueous Buffer at 37°C after 24 hours
| pH | Remaining Compound-H (%) |
| 5.0 | 55 |
| 6.0 | 70 |
| 7.4 | 65 |
| 8.0 | 40 |
Note: This is hypothetical data to illustrate data presentation.
Table 3: Effect of Light Exposure on the Stability of Compound-H in Solution at Room Temperature after 24 hours
| Condition | Remaining Compound-H (%) |
| Protected from Light | 92 |
| Exposed to Ambient Light | 78 |
Note: This is hypothetical data to illustrate data presentation.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C, 5% CO₂
-
Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS)
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments. Prepare separate solutions for media with and without serum.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Place the samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point should be collected and processed immediately.
-
Sample Processing: Immediately after collection, stop any further degradation by freezing the sample at -80°C or by immediate extraction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in cell culture medium.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C, 5% CO₂
-
Microscope or plate reader (for observing precipitation)
Methodology:
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.
-
Addition to Media: In a 96-well plate, add a fixed, small volume of each DMSO dilution to a corresponding well containing pre-warmed complete cell culture medium. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at 37°C. Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate is the maximum working soluble concentration of this compound under these conditions.
Mandatory Visualization
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
how to prevent USL311 degradation in storage
Technical Support Center: USL311
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the hypothetical small molecule inhibitor, this compound, during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: this compound is susceptible to three primary degradation pathways:
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce cleavage of key chemical bonds.[1]
-
Oxidation: The molecule is sensitive to atmospheric oxygen, which can lead to the formation of undesired by-products, altering its efficacy.[1][2]
-
Hydrolysis: In aqueous solutions or in the presence of moisture, this compound can undergo hydrolysis, especially if the pH is not controlled.[1]
Q2: My this compound, which is typically a white powder, has developed a yellowish tint. What does this indicate?
A2: A color change in your solid this compound sample is a common indicator of degradation, most likely due to oxidation or photodegradation.[2] This can happen with prolonged exposure to air and light.[2] It is crucial to assess the purity of the sample before proceeding with any experiments.
Q3: I'm observing a gradual loss of this compound activity in my cell-based assays. What could be the cause?
A3: A progressive loss of activity suggests that this compound is degrading within your experimental solution.[3] This can be caused by instability in the aqueous buffer, photodegradation from ambient lab lighting or microscopy light sources, or oxidative degradation over the course of a long experiment.[3] Preparing fresh dilutions of this compound for each experiment is recommended.
Storage and Handling Guidelines
Q4: What are the optimal storage conditions for solid this compound and its solutions?
A4: Proper storage is critical to maintain the integrity of this compound.[4][5] Different conditions are required for solid compound versus solutions. Always refer to the product's Certificate of Analysis for specific instructions.[4]
Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid Powder | -20°C or below[4][5] | Inert Gas (Argon or Nitrogen) | Protect from light (Amber Vial)[6][7][8] | Long-term (Months to Years) |
| DMSO Stock Solution (≥10 mM) | -80°C[9] | Sealed Vial, Minimal Headspace | Protect from light (Amber Vial or foil-wrapped)[6] | Short-term (Up to 3 months) |
| Aqueous Working Solution (<100 µM) | 2-8°C[4][5] | N/A | Protect from light | Use immediately; Do not store |
Troubleshooting Degradation
Q5: How can I minimize oxidative degradation of this compound?
A5: To prevent oxidation, handle solid this compound under an inert atmosphere (e.g., in a glovebox). When preparing solutions, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. For storage, overlay the vial with an inert gas before sealing. Adding an antioxidant may also be an option, but its compatibility must be verified for your specific assay.[10]
Q6: What is the best way to handle the light-sensitive this compound during an experiment?
A6: To protect this compound from light, use amber-colored vials or wrap standard vials in aluminum foil.[6] When working on the bench, minimize exposure to direct overhead lighting.[6] During fluorescence microscopy, reduce exposure time and light intensity where possible.
This compound Handling and Storage Workflow This workflow outlines the best practices for handling this compound from receipt to experimental use to minimize degradation.
Experimental Protocols
Protocol: Assessing the Purity and Degradation of this compound via HPLC-MS
This protocol allows for the quantitative assessment of this compound purity and the identification of potential degradation products.
Objective: To determine the percentage of intact this compound in a sample and identify degradation products.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
HPLC system with UV detector and Mass Spectrometer (MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a reference standard this compound in DMSO.
-
Accurately weigh and dissolve the test sample of this compound in DMSO to a final concentration of 1 mg/mL.
-
Dilute both solutions to 10 µg/mL in a 50:50 ACN/Water mixture.
-
-
HPLC-MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
UV Detection: 254 nm (or λmax of this compound)
-
MS Detection: Positive ion electrospray ionization (ESI+), scanning m/z 100-1000.
-
-
Analysis:
-
Inject 5 µL of the reference standard and the test sample.
-
Integrate the peak area of this compound in both chromatograms. Calculate the purity of the test sample relative to the standard.
-
Analyze the MS data for masses corresponding to potential degradation products (e.g., M+16 for oxidation).
-
Visual Guides
Hypothetical Degradation Pathways of this compound
This diagram illustrates the potential chemical transformations this compound may undergo when exposed to light, oxygen, or water.
Troubleshooting Decision Tree for this compound Degradation
If you suspect your this compound has degraded, follow this logical guide to identify the cause.
References
- 1. biofargo.com [biofargo.com]
- 2. dymapak.com [dymapak.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. butterfliesnow.com [butterfliesnow.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. ftloscience.com [ftloscience.com]
interpreting unexpected results in USL311 experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results in experiments involving USL311, a potent and selective CXCR4 antagonist.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cell Viability Assays
Question 1: I'm observing an unexpected increase in cell viability at high concentrations of this compound in my MTT/XTT assay. What could be the cause?
Answer: This is a counterintuitive result, but several factors could be at play. The most likely explanations involve interference with the assay itself or complex biological responses.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Direct Reduction of Assay Reagent | Some compounds can directly reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability.[4] | 1. Run a cell-free control: Add this compound to culture media without cells and perform the viability assay. If a color change or signal is observed, it confirms interference.[5] 2. Switch to an alternative assay: Use a non-tetrazolium-based assay such as a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a CyQUANT™ Direct Cell Proliferation Assay (measures nucleic acid content).[5][6] |
| Altered Cellular Metabolism | This compound, while targeting CXCR4, might have off-target effects on cellular metabolism, increasing the production of NADH and NADPH, which are crucial for the reduction of the assay dyes.[4] This would lead to an overestimation of cell viability. | 1. Corroborate with a different assay: Use an assay with a different detection principle (e.g., ATP-based or nucleic acid-based) to confirm the finding. 2. Measure NADH/NADPH levels: Directly measure the intracellular levels of NADH and NADPH to assess if this compound is altering the cellular redox state. |
| Induction of a Pro-Survival Pathway | While unexpected for a CXCR4 antagonist, in some cellular contexts, blocking one pathway might lead to the compensatory upregulation of a pro-survival pathway. | 1. Western Blot Analysis: Analyze key pro-survival proteins (e.g., Akt, Bcl-2) to see if their expression or phosphorylation is increased in the presence of high concentrations of this compound. |
Question 2: I'm not seeing the expected dose-dependent decrease in cell viability with this compound treatment. Why might this be?
Answer: A lack of a dose-dependent effect can be due to several factors, ranging from the experimental setup to the specific biology of your cell line.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Cell Line Resistance | The chosen cell line may not be dependent on the CXCL12/CXCR4 axis for survival, or it may have intrinsic resistance mechanisms. | 1. Confirm CXCR4 Expression: Verify that your cell line expresses CXCR4 at the protein level using flow cytometry or Western blot. 2. Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to CXCR4 inhibition. |
| Incorrect Assay Endpoint | The incubation time with this compound may be too short to induce a measurable cytotoxic or anti-proliferative effect.[5] | 1. Perform a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5] |
| Compound Solubility/Stability | This compound may be precipitating out of solution at higher concentrations or degrading over the course of the experiment.[1] | 1. Check for Precipitate: Visually inspect the culture medium for any precipitate after adding this compound. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.[1] |
Section 2: Cell Migration Assays
Question 3: My cell migration towards CXCL12 is not inhibited, or is even enhanced, by this compound. What's going on?
Answer: This is a significant deviation from the expected outcome. The issue could lie in the assay setup, the compound's activity, or unexpected signaling crosstalk.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal CXCL12 Concentration | If the concentration of CXCL12 is too high, it may overcome the competitive inhibition by this compound. | 1. Optimize CXCL12 Concentration: Perform a dose-response curve for CXCL12 to determine the EC50 or EC80 concentration for migration in your cell line. Use this optimal concentration for subsequent inhibition experiments.[1] |
| This compound Degradation | The compound may not be stable under your experimental conditions. | 1. Use a Fresh Aliquot: Ensure you are using a fresh aliquot of this compound that has not undergone multiple freeze-thaw cycles.[1] |
| Activation of Alternative Chemotactic Receptors | Your cell line may express other chemokine receptors that can also induce migration. Blocking CXCR4 might lead to a compensatory increase in signaling through these other receptors. | 1. Receptor Expression Profiling: Profile your cells for the expression of other chemokine receptors. 2. Use a More Specific Assay: Consider using a more specific readout of CXCR4 activity, such as a downstream signaling assay (e.g., p-ERK, p-Akt). |
| Paradoxical Signaling | In some contexts, partial antagonism of a GPCR can lead to unexpected signaling outcomes. | 1. Detailed Dose-Response: Perform a very detailed dose-response curve of this compound to see if the effect is biphasic (inhibitory at some concentrations and stimulatory at others). |
Section 3: Signaling Pathway Analysis
Question 4: I'm not seeing a decrease in downstream signaling (e.g., p-ERK, p-Akt) after this compound treatment and CXCL12 stimulation. Why?
Answer: If this compound is not inhibiting downstream signaling, it suggests an issue with either the compound's ability to engage its target or the specifics of the signaling pathway in your cells.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Timing of Stimulation and Lysis | The kinetics of signal transduction are rapid. You may be missing the peak of phosphorylation. | 1. Perform a Time-Course: Stimulate cells with CXCL12 and lyse them at various time points (e.g., 2, 5, 10, 30 minutes) to identify the peak of signaling. |
| G-Protein Independent Signaling | CXCR4 can signal through G-protein independent pathways, such as the JAK/STAT pathway.[2][7][8] Your readout may not be representative of the pathway being inhibited. | 1. Broaden Your Analysis: In addition to p-ERK and p-Akt, analyze the phosphorylation status of other downstream effectors like STAT3.[8] |
| High Basal Signaling | Your cells may have high basal (ligand-independent) signaling in the pathway you are examining, masking the effect of CXCR4 inhibition. | 1. Serum Starve Cells: Ensure cells are adequately serum-starved before the experiment to reduce basal signaling. 2. Compare to a Known Inhibitor: Use another known inhibitor of the pathway you are studying (e.g., a MEK inhibitor for the ERK pathway) as a positive control. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Chemotaxis Assay (Transwell)
-
Cell Preparation: Culture cells to be tested and serum-starve them for 2-4 hours prior to the assay.
-
Assay Setup: Place Transwell inserts (with an appropriate pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing CXCL12 to the lower chamber.
-
Inhibitor Treatment: Resuspend the serum-starved cells in serum-free medium containing this compound or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration optimized for your cell line (typically 4-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert. Count the number of migrated cells in several fields of view under a microscope.
Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells, then pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of CXCL12 for the predetermined peak signaling time.
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Visualizations
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 8. Histone deacetylase inhibitors induce CXCR4 mRNA but antagonize CXCR4 migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: USL311 Cytotoxicity Assessment in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of USL311, a potent and selective CXCR4 antagonist, in non-cancerous cell lines. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by binding to CXCR4, thereby preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[2] This blockade inhibits the downstream signaling pathways that are involved in cell proliferation, migration, and survival.[3] While primarily investigated for its anti-tumor activities, understanding its effect on non-cancerous cells is crucial for evaluating its safety profile.
Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A2: The CXCR4/CXCL12 signaling axis plays a vital role in various normal physiological processes, including embryonic development, tissue repair, angiogenesis, and the trafficking of immune cells.[4] Antagonizing this pathway with this compound could potentially disrupt these normal functions. Therefore, assessing its cytotoxicity in non-cancerous cell lines is a critical step in preclinical safety and toxicity studies to identify potential off-target effects and determine a therapeutic window.
Q3: Which non-cancerous cell lines are most relevant for testing this compound cytotoxicity?
A3: The choice of cell lines should be guided by the intended therapeutic application of this compound and the known expression patterns of CXCR4. Since CXCR4 is expressed in a wide range of tissues, it is advisable to use a panel of cell lines representing different organ systems. Consider using primary cells, which more closely represent the in vivo state, alongside established cell lines.[5] Examples include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To assess vascular toxicity.
-
Normal Human Dermal Fibroblasts (NHDFs): To evaluate effects on connective tissue.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To understand immunotoxicity.[6]
-
AC16 Human Cardiomyocyte Cells: To investigate potential cardiotoxicity.
-
HK-2 Human Kidney Cells: To assess renal toxicity.
Q4: What are the common methods to assess this compound cytotoxicity?
A4: Several assays can be employed to measure cytotoxicity, each with its own principle:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cell death.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays identify cells undergoing programmed cell death (apoptosis).
-
ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency across wells. Perform a cell count before each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider adjusting the solvent or using a lower concentration range. |
| Reagent Variability | Prepare fresh reagents for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles. |
Issue 2: Unexpectedly High or Low Cell Viability
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance/Sensitivity | Ensure the chosen cell line expresses CXCR4. The level of expression can influence the response to this compound. Consider testing a different cell line with known CXCR4 expression. |
| Assay Interference | Some compounds can interfere with the assay chemistry. For colorimetric assays, run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Incubation Time | Optimize the incubation time with this compound. Cytotoxic effects may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Data Presentation
Summarize quantitative data in a structured table to facilitate comparison of this compound's cytotoxic effects across different non-cancerous cell lines and exposure times.
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines (Example Template)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| HUVEC | MTT | 24 | Data | Data |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| NHDF | MTT | 24 | Data | Data |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| PBMC | LDH Release | 24 | Data | Data |
| 48 | Data | Data | ||
| 72 | Data | Data |
IC50 (Half-maximal inhibitory concentration) values should be calculated from dose-response curves using appropriate software.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
Visualizations
Caption: this compound mechanism of action via CXCR4 antagonism.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
improving USL311 bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of USL311 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with potential anti-tumor activity.[1][2] It prevents the binding of its natural ligand, SDF-1 (or CXCL12), to the CXCR4 receptor.[1] This action can inhibit the proliferation and migration of tumor cells that overexpress CXCR4.[3]
Key physicochemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 1373268-67-7 | [1] |
| Molecular Formula | C₂₄H₃₄N₆O | [4][5] |
| Molecular Weight | 422.57 g/mol | [4][5][6] |
| Solubility | Insoluble or slightly soluble in DMSO. Poor aqueous solubility is a primary challenge. |
Q2: My in vivo study with this compound showed low and variable plasma exposure. What are the likely causes?
Low and variable oral bioavailability for a compound like this compound is often multifactorial, but typically stems from two primary challenges common to many modern drug candidates:[7][8]
-
Low Aqueous Solubility: This is the most likely culprit. Commercial suppliers indicate this compound has low solubility.[9] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[10] If the dissolution rate is slower than the transit time through the absorption window in the intestine, bioavailability will be poor.
-
Poor Permeability: While less information is available on this compound's permeability, the ability of the dissolved drug to pass through the intestinal membrane can be a limiting factor.[8]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. This can significantly reduce bioavailability.[11]
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[8]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
To overcome the solubility challenge, several formulation strategies can be employed. The choice depends on the specific properties of the drug and the desired preclinical model. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[10][12] This can be achieved through micronization or creating a nanosuspension.[7]
-
Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents can increase the concentration of the drug in solution.[12][13] Cyclodextrins, for example, can form inclusion complexes with hydrophobic drugs to improve their solubility.[12][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate compared to the stable crystalline form.[7][14]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[12][13][14]
Troubleshooting Guides
Problem: Initial formulation of this compound in a simple suspension (e.g., water with 0.5% methylcellulose) yields undetectable plasma levels.
This is a common issue for poorly soluble compounds. The workflow below outlines a systematic approach to troubleshoot and improve formulation.
Comparative Formulation Data (Hypothetical)
The table below presents hypothetical data illustrating how different formulation strategies could improve the pharmacokinetic parameters of this compound in a rodent model compared to a simple suspension.
| Formulation Strategy | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100% (Reference) |
| Nanosuspension | 10 | 250 ± 60 | 2.0 | 1,800 ± 450 | ~514% |
| Amorphous Solid Dispersion | 10 | 450 ± 110 | 1.5 | 3,200 ± 700 | ~914% |
| SEDDS | 10 | 380 ± 95 | 1.0 | 2,900 ± 650 | ~828% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a common method for particle size reduction to improve the dissolution rate.
-
Preparation of Milling Slurry:
-
Weigh 100 mg of this compound.
-
Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 407 or a combination of HPMC and Docusate Sodium) in purified water.
-
Suspend the this compound powder in 10 mL of the stabilizer solution to form a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Mill the suspension at a controlled temperature (e.g., 4-10°C) for 2-6 hours. The optimal time should be determined by periodic sampling.
-
-
Characterization:
-
Measure the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering instrument. The target is typically a mean particle size (D₅₀) of < 200 nm.
-
Once the target particle size is achieved, separate the nanosuspension from the milling media.
-
The final nanosuspension can be dosed directly for in vivo studies.
-
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol aims to enhance solubility by converting the crystalline drug into a higher-energy amorphous form.
-
Solvent Selection:
-
Identify a common volatile solvent in which both this compound and a suitable polymer (e.g., PVP-VA, HPMC-AS) are soluble. A good starting point is Dichloromethane/Methanol co-solvent.
-
-
Solution Preparation:
-
Dissolve 100 mg of this compound and 200 mg of polymer (1:2 drug-to-polymer ratio) in 20 mL of the selected solvent system with stirring. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry film is formed on the flask wall.
-
-
Final Processing:
-
Further dry the resulting solid in a vacuum oven for 24 hours to remove residual solvent.
-
Scrape the solid material and gently grind it into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
The resulting ASD powder can be suspended in an aqueous vehicle for dosing.
-
Signaling and Absorption Pathway Considerations
This compound targets the CXCR4 receptor, which is a G protein-coupled receptor (GPCR).[3] While its therapeutic action is at the receptor level, its journey to the target is governed by absorption, distribution, metabolism, and excretion (ADME) processes. The diagram below illustrates potential hurdles in the gut that can limit oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Usl-311 | C24H34N6O | CID 56961879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CXCR | TargetMol [targetmol.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance to USL311 in cancer cell lines
Welcome, researchers. This center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to USL311, a CXCR4 antagonist, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line is showing reduced sensitivity to this compound. What are the common initial troubleshooting steps?
A1: A decrease in sensitivity to this compound, reflected by an increasing IC50 value, is the primary indicator of resistance. Initial steps should focus on verifying the integrity of your experimental components and cell line.
-
Compound Integrity: Confirm the concentration and stability of your this compound stock. If possible, test its activity on a known sensitive control cell line.
-
Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure the culture is free from contamination, particularly mycoplasma, which can alter cellular responses to drugs.
-
Culture Conditions: Maintain consistent cell culture conditions, including media formulation, serum percentage, and incubator CO2 and temperature levels. Variations can significantly impact cell growth and drug response.
Q2: What are the primary molecular mechanisms that drive resistance to CXCR4 antagonists like this compound?
A2: Resistance to targeted therapies, including CXCR4 antagonists, typically arises from several key mechanisms that allow cancer cells to evade the drug's inhibitory effects.[1][2]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of CXCR4.[3] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like c-Met or the upregulation of downstream signaling nodes such as the PI3K/Akt/mTOR pathway.[3][4][5][6][7][8]
-
Target Modification: Although less common for non-covalent inhibitors, mutations in the CXCR4 gene could potentially alter the drug-binding pocket, reducing the affinity of this compound for its target.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[9]
-
Ligand-Independent Signaling: Changes in the tumor microenvironment or alterations in downstream signaling components can lead to pathway activation that is independent of CXCL12/CXCR4 signaling.
Q3: We hypothesize that a bypass pathway is activated in our resistant cell line. How can we investigate this?
A3: Investigating bypass pathway activation involves a multi-step approach combining molecular and cellular biology techniques.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs simultaneously. This can quickly identify potential bypass candidates (e.g., phosphorylated c-Met, EGFR, or HER2).
-
Western Blotting: Once a candidate is identified, validate its increased phosphorylation/activation in your resistant cell line compared to the parental (sensitive) line using Western Blot analysis. Also, probe for key downstream effectors like p-Akt, p-ERK, and p-mTOR.
-
Co-Immunoprecipitation (Co-IP): To investigate novel protein interactions that may be facilitating resistance, perform a Co-IP using an antibody against CXCR4 or the suspected bypass pathway protein. Analyze the immunoprecipitated complex by Western Blot to identify binding partners.
-
Combination Therapy Studies: Treat the resistant cells with this compound in combination with an inhibitor of the suspected bypass pathway (e.g., a c-Met inhibitor). If the combination restores sensitivity, it strongly supports the role of that pathway in resistance.
Troubleshooting Guides
Guide 1: Investigating Increased IC50 of this compound
This guide provides a workflow for researchers observing a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in their cell line.
Problem: The IC50 value of this compound has increased >10-fold in our continuously cultured cell line compared to the parental stock.
Guide 2: Western Blot - Weak or No Signal for Bypass Pathway Proteins
Problem: You expect to see upregulation of p-Met or p-Akt in your resistant line, but the Western Blot shows a weak or non-existent signal.
| Potential Cause | Troubleshooting Solution |
| Low Protein Abundance | Increase the total protein loaded onto the gel (from 20µg to 40µg). Enrich for the target protein using immunoprecipitation (IP) before running the Western Blot. |
| Poor Antibody Performance | Use a new aliquot of primary antibody. Optimize the primary antibody concentration (try a 2-fold higher and lower concentration). Incubate the primary antibody overnight at 4°C to increase binding. Include a positive control lysate known to express the target protein. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. For high molecular weight proteins (>100 kDa), consider a wet transfer overnight at 4°C. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation. Use RIPA buffer for efficient extraction of membrane-associated proteins. |
| Inactive Detection Reagents | Use freshly prepared ECL substrate. Ensure the secondary antibody is not expired and has been stored correctly. |
Guide 3: Co-Immunoprecipitation - High Background
Problem: The final Western Blot of your Co-IP experiment shows many non-specific bands, obscuring the results.[10][11][12][13][14]
| Potential Cause | Troubleshooting Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C before adding the primary antibody. This removes proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5). Increase the stringency of the wash buffer by adding a higher concentration of salt (e.g., up to 500 mM NaCl) or detergent (e.g., up to 1% NP-40). |
| Antibody concentration too high | Reduce the amount of primary antibody used for the immunoprecipitation. Perform a titration to find the optimal antibody concentration. |
| Cross-reactivity of secondary antibody | In the final Western Blot, the secondary antibody may be detecting the heavy and light chains of the IP antibody. Use a light-chain specific secondary antibody or a kit designed to avoid this issue. |
Quantitative Data Summaries
The following data are representative examples based on typical findings in drug resistance studies and are intended for illustrative purposes.
Table 1: Representative IC50 Values for this compound
This table illustrates a typical shift in IC50 values observed when resistance develops in a cancer cell line. A higher IC50 value indicates greater resistance.[9][15][16][17][18]
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| MDA-MB-231 | Parental (Sensitive) | 50 ± 5.2 | 1.0 |
| MDA-MB-231-USR | This compound-Resistant | 850 ± 45.1 | 17.0 |
| A549 | Parental (Sensitive) | 85 ± 7.9 | 1.0 |
| A549-USR | This compound-Resistant | 1200 ± 98.6 | 14.1 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Protein Expression Changes in this compound-Resistant Cells (MDA-MB-231-USR)
This table shows hypothetical quantitative data from a Western Blot analysis, comparing protein levels in sensitive versus resistant cells. Such changes often point to the underlying resistance mechanism.[3][19][20][21]
| Protein | Function | Fold Change in Resistant vs. Sensitive Cells (Densitometry) |
| p-Akt (Ser473) | PI3K pathway activation | 4.5-fold increase |
| Total Akt | Total PI3K pathway protein | 1.1-fold increase (no significant change) |
| p-Met (Tyr1234/1235) | c-Met pathway activation | 6.2-fold increase |
| Total Met | Total c-Met receptor | 1.5-fold increase |
| CXCR4 | Drug Target | 0.9-fold (no significant change) |
| β-Actin | Loading Control | 1.0 (normalized) |
Signaling Pathways & Workflows
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, dose-escalating exposure.[9][15][16][17][22]
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates, culture flasks
-
MTT Reagent (Protocol 2)
Procedure:
-
Determine Initial IC50: Perform an MTT assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of growth).
-
Monitor and Passage: Culture the cells until they reach approximately 80% confluency and their doubling time returns to a rate similar to the parental cells. This may take several passages.
-
Dose Escalation: Once the cells have adapted, double the concentration of this compound in the culture medium.
-
Repeat and Adapt: Continue this process of adaptation followed by dose escalation. It is crucial to cryopreserve cells at each adapted concentration as a backup.
-
Confirmation of Resistance: The process can take 3-9 months. Once cells are stably growing at a concentration at least 10-fold higher than the initial IC50, confirm the new, higher IC50 using an MTT assay. The resistant cell line should be maintained in medium containing the final concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[10][12][23][24]
Materials:
-
Cells (parental and resistant lines)
-
96-well clear flat-bottom plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Remove the medium and replace it with 100 µL of medium containing serial dilutions of this compound. Include "vehicle-only" (e.g., DMSO) and "media-only" (no cells) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot for Protein Expression
This protocol details the detection of specific proteins (e.g., p-Akt, Total Akt) in cell lysates.[3][19][20][25]
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Lysate Preparation: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step (8).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., β-Actin).
Protocol 4: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is for isolating a target protein and its binding partners from a cell lysate.[11][13][14][26][27]
Materials:
-
Cell lysates from sensitive and resistant cells
-
Non-denaturing IP Lysis Buffer (e.g., 1% NP-40 based)
-
Primary antibody for IP (e.g., anti-c-Met)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (IP Lysis Buffer)
-
Elution Buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing IP lysis buffer containing fresh protease and phosphatase inhibitors.
-
Pre-clearing: Add Protein A/G beads to 500-1000 µg of lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that bind non-specifically to the beads.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube. Add 2-5 µg of the primary antibody (or control IgG) and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by Western Blotting (Protocol 3), probing for the bait protein (c-Met) and suspected interacting partners (e.g., CXCR4, Akt).
References
- 1. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 promotes gefitinib resistance of Huh7 cells by activating the c‐Met signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 Antagonist AMD3100 Reverses the Resistance to Tamoxifen in Breast Cancer via Inhibiting AKT Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of a triple negative basal-like breast cancer cell line with multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CXCR4 intracellular protein promotes drug resistance and tumorigenic potential by inversely regulating the expression of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. sinobiological.com [sinobiological.com]
- 27. Solutions for No Bands or Faint Ban of western blot [e-blot.com]
quality control measures for USL311 experimental batches
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of USL311 experimental batches. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Quality Control Measures for this compound
Quality control (QC) is critical for ensuring the consistency and reliability of experimental results.[1][2] Due to the inherent variability in the production of biological agents, stringent QC processes are necessary to maintain product quality.[1] The following tables summarize the key quality control parameters for this compound experimental batches.
Table 1: Physicochemical Properties
| Parameter | Specification | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.5% | 99.5% |
| Identity (¹H-NMR, MS) | Conforms to structure | Conforms | Conforms | Conforms |
| Solubility (DMSO) | ≥10 mg/mL | Conforms | Conforms | Conforms |
| Moisture Content (Karl Fischer) | ≤1.0% | 0.3% | 0.5% | 0.2% |
| Residual Solvents | Meets USP <467> limits | Conforms | Conforms | Conforms |
Table 2: Biological Activity
| Parameter | Specification | Batch A | Batch B | Batch C |
| IC₅₀ (CXCR4 Binding Assay) | ≤10 nM | 5.2 nM | 7.8 nM | 4.5 nM |
| Cellular Potency (Migration Assay) | Report Value | 12.5 nM | 15.1 nM | 11.8 nM |
| Endotoxin | ≤1.0 EU/mg | <0.5 EU/mg | <0.5 EU/mg | <0.5 EU/mg |
| Mycoplasma | Negative | Negative | Negative | Negative |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Biological Effect | Improper Storage: this compound is sensitive to repeated freeze-thaw cycles.[3] | - Aliquot the stock solution upon receipt and store at -20°C for up to one year or -80°C for up to two years.[3]- Avoid repeated freeze-thaw cycles. |
| Incorrect Dilution/Solubility Issues: this compound may have limited solubility in aqueous solutions.[4] | - Prepare fresh dilutions from the stock solution for each experiment.- Ensure the final concentration of DMSO is compatible with your cell line and does not exceed 0.1%.- If solubility issues persist, sonication is recommended.[4] | |
| Cell Line Expresses Low Levels of CXCR4: The biological effect of this compound is dependent on the expression of its target, CXCR4. | - Confirm CXCR4 expression in your cell line using qPCR, western blot, or flow cytometry.- Select a cell line known to have high CXCR4 expression for your experiments. | |
| High Background Signal in Assays | Non-specific Binding: At high concentrations, this compound may exhibit off-target effects. | - Perform a dose-response experiment to determine the optimal concentration range.- Include appropriate controls, such as a vehicle-only control and a positive control (e.g., another known CXCR4 antagonist). |
| Contamination: Bacterial or mycoplasma contamination can interfere with assay results. | - Regularly test cell cultures for mycoplasma contamination.- Use sterile techniques and antibiotic/antimycotic agents in your culture medium. | |
| Cell Death at Expected Efficacious Doses | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%).- Include a vehicle-only control to assess solvent toxicity. |
| On-target Toxicity in Sensitive Cell Lines: Some cell lines may be particularly sensitive to the inhibition of the CXCR4 pathway. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.- Titrate the concentration of this compound to find a balance between efficacy and toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[3][4][5] It functions by preventing the binding of the natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12), to the CXCR4 receptor.[3][4] This inhibition of CXCR4 activation leads to a decrease in the proliferation and migration of tumor cells that express CXCR4.[4][5] The CXCR4 receptor is a G protein-coupled receptor that plays a significant role in chemotaxis and angiogenesis and is often upregulated in various types of tumor cells.[5][6]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3][4] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gently vortex or sonicate to ensure complete dissolution.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the effective concentration range for your experimental setup. Based on available data, concentrations in the low nanomolar to micromolar range are typically effective.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has shown anti-tumor activity in preclinical models.[5] For in vivo studies, appropriate formulation and vehicle selection are crucial. A sample protocol for preparing a solution for in vivo use involves a multi-step process with solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and stability.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of CXCR4-expressing cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chemotaxis (Migration) Assay
This assay measures the ability of this compound to inhibit SDF-1-induced cell migration.
-
Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Use a transwell migration chamber with 8 µm pores. In the lower chamber, add 600 µL of serum-free medium containing 100 ng/mL of SDF-1.
-
Treatment: In the upper chamber, add 100 µL of the cell suspension pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migration relative to the SDF-1-only control.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks SDF-1 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
References
Validation & Comparative
A Head-to-Head In Vitro Comparison of CXCR4 Antagonists: USL311 vs. Plerixafor (AMD3100)
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two prominent CXCR4 antagonists: USL311 and Plerixafor (formerly AMD3100). This analysis is based on publicly available data and aims to provide a clear overview of their mechanisms and functional effects.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes. This signaling axis is crucial for the trafficking and homing of hematopoietic stem cells (HSCs) within the bone marrow.[1] Furthermore, its dysregulation is implicated in cancer progression, metastasis, and inflammation. Both this compound and Plerixafor are antagonists of the CXCR4 receptor, designed to inhibit its signaling pathways.[1][2]
Mechanism of Action: Disrupting the CXCR4/SDF-1α Axis
Both this compound and Plerixafor function as competitive antagonists of the CXCR4 receptor.[1][2] They bind to CXCR4, thereby preventing the binding of its natural ligand, SDF-1α.[1][2] This blockade disrupts the downstream signaling cascades that are normally initiated by SDF-1α binding, which are critical for cell migration, survival, and proliferation.[1] By inhibiting this interaction, these antagonists can mobilize hematopoietic stem cells from the bone marrow into the peripheral bloodstream and may also inhibit the proliferation and migration of cancer cells that overexpress CXCR4.[1][2]
Quantitative In Vitro Performance
While both compounds are recognized as potent CXCR4 antagonists, a direct quantitative comparison from a single head-to-head study is not publicly available. The following tables summarize the available in vitro data for Plerixafor. Data for this compound is currently limited in the public domain.
| Parameter | Plerixafor (AMD3100) | This compound | Reference |
| Target | CXCR4 | CXCR4 | [1][2] |
| Mechanism of Action | Competitive Antagonist | Potent and Selective Antagonist | [1][2] |
| Assay | Cell Line | Plerixafor (AMD3100) IC50/EC50 | This compound IC50/EC50 | Reference |
| CXCL12-mediated Chemotaxis | Jurkat cells | ~100 nM (EC50) | Data not available | [3] |
| CXCR4 Binding Affinity | CHO-CXCR4 cells | 18-23 nM (IC50) | Data not available | [4] |
| Inhibition of HIV-1 Entry | T-cell lines | Nanomolar concentrations | Data not available | [5] |
Signaling Pathway and Experimental Workflow
The interaction of SDF-1α with CXCR4 triggers a cascade of intracellular events. The diagram below illustrates this signaling pathway and the point of intervention for antagonists like this compound and Plerixafor. A generalized experimental workflow for comparing the in vitro efficacy of such antagonists is also provided.
Caption: CXCR4 signaling pathway and antagonist intervention.
References
- 1. Facebook [cancer.gov]
- 2. This compound | CXCR | TargetMol [targetmol.com]
- 3. US10548889B1 - Compositions of CXCR4 inhibitors and methods of preparation and use - Google Patents [patents.google.com]
- 4. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent patents regarding the discovery of small molecule CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of USL311 Versus Other CXCR4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CXCR4 antagonist USL311 with other notable CXCR4 antagonists. The objective is to present a clear overview of their performance based on available preclinical and clinical data, aiding researchers in their evaluation of these therapeutic agents.
Introduction to CXCR4 and its Role in Disease
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a critical role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. However, the CXCR4/CXCL12 signaling axis is also implicated in the pathology of numerous diseases, most notably cancer metastasis, HIV entry, and inflammatory disorders. In oncology, CXCR4 is overexpressed in a wide range of tumors, and its activation promotes tumor growth, proliferation, angiogenesis, and metastasis. This has made CXCR4 a compelling target for therapeutic intervention.
This compound is a selective CXCR4 antagonist that has been investigated for its anti-tumor activity.[1][2] It functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[1][2] This guide compares the efficacy of this compound with other well-characterized CXCR4 antagonists: Plerixafor (AMD3100), BL-8040, and Mavorixafor (Xolremdi).
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent preclinical and clinical investigations.
Table 1: In Vitro Efficacy of CXCR4 Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - | - |
| Plerixafor (AMD3100) | Competitive Binding (12G5 Ab) | Jurkat | 44 | |
| BL-8040 | Competitive Binding | Ramos | 1.3 | - |
| Mavorixafor (Xolremdi) | CXCL12-induced Calcium Flux | CHO-K1 | 1.3 | - |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding or functional response. Lower values indicate higher potency. Data for BL-8040 and Mavorixafor are sourced from publicly available information and may not be from a single head-to-head comparative study.
Table 2: In Vivo and Clinical Efficacy of CXCR4 Antagonists
| Compound | Model/Population | Efficacy Endpoint | Result | Reference |
| This compound | Mouse xenograft models (breast, bladder, colon, rectal, liver cancer) | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to vehicle. Specific quantitative data from "Table 1" of the patent was not accessible through searches. | |
| Plerixafor (AMD3100) | Patients with Non-Hodgkin's Lymphoma and Multiple Myeloma | Peripheral Blood Stem Cell Mobilization | Significantly increased the number of CD34+ cells collected for autologous transplantation. | |
| BL-8040 | Mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL) | Reduction in T-ALL burden | Mean fold-decrease of 966 ± 651 compared to control after 2 weeks of treatment. | |
| Mavorixafor (Xolremdi) | Patients with WHIM syndrome (NCT03995108) | Increase in absolute neutrophil and lymphocyte counts | Statistically significant and clinically meaningful increases in neutrophil and lymphocyte counts above a prespecified threshold. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Caption: Workflow for evaluating CXCR4 antagonists.
Detailed Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the CXCR4 receptor.
Methodology:
-
Cell Culture: Culture a human cell line endogenously expressing CXCR4 (e.g., Jurkat T cells) under standard conditions.
-
Assay Setup: In a 96-well plate, incubate the cells with various concentrations of the unlabeled antagonist (e.g., this compound) and a fixed concentration of a fluorescently or radioactively labeled ligand that binds to CXCR4 (e.g., labeled CXCL12 or a labeled anti-CXCR4 antibody like 12G5).
-
Incubation: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 1-2 hours at 4°C or room temperature).
-
Washing: Remove unbound ligand by washing the cells with a suitable buffer.
-
Detection: Measure the amount of bound labeled ligand using a flow cytometer (for fluorescent labels) or a scintillation counter (for radioactive labels).
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
SDF-1α-Induced Calcium Flux Assay
Objective: To assess the functional antagonistic activity of a compound by measuring its ability to block CXCL12-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Antagonist Pre-incubation: Add the CXCR4 antagonist at various concentrations to the cells and incubate for a short period.
-
Stimulation: Stimulate the cells with a fixed concentration of CXCL12 (SDF-1α).
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the inhibition of the calcium flux by the antagonist at each concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a CXCR4 antagonist.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells that overexpress CXCR4 into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the CXCR4 antagonist (e.g., this compound) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Efficacy Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to calculate the percentage of TGI. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The available data indicate that several potent and selective CXCR4 antagonists have been developed with demonstrated efficacy in various preclinical and clinical settings. While this compound has shown significant anti-tumor activity in in vivo models of several cancers, a lack of publicly available quantitative preclinical data, such as IC50 values, and the termination of its clinical trial make a direct, comprehensive comparison with other antagonists challenging. Plerixafor and Mavorixafor have established clinical utility in specific indications, and BL-8040 has shown promising preclinical anti-cancer activity. The choice of a CXCR4 antagonist for further research and development will depend on the specific therapeutic context, desired potency, and the overall preclinical and clinical data profile. Further head-to-head comparative studies would be invaluable for a more definitive assessment of the relative efficacy of these agents.
References
Head-to-Head Comparison: USL311 vs. MSX-122 in CXCR4 Antagonism
For Immediate Release
[City, State] – December 8, 2025 – In the landscape of cancer research and drug development, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its role in tumor proliferation, metastasis, and angiogenesis has spurred the development of antagonists to block its signaling pathway. This guide provides a comprehensive head-to-head comparison of two such antagonists, USL311 and MSX-122, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by available experimental data.
Both this compound and MSX-122 are potent and selective antagonists of the CXCR4 receptor, effectively inhibiting the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12). This inhibitory action disrupts the downstream signaling cascades that promote cancer cell survival and migration. While both molecules share a common target, their detailed pharmacological profiles and developmental statuses exhibit key differences.
Performance and Efficacy: A Quantitative Look
A direct quantitative comparison of the two antagonists is challenging due to the limited publicly available data for this compound. However, based on existing information, a comparative summary can be formulated.
| Parameter | This compound | MSX-122 |
| Target | CXCR4 | CXCR4 |
| Mechanism of Action | Prevents SDF-1/CXCL12 binding to CXCR4 | Partial antagonist; prevents SDF-1/CXCL12 binding to CXCR4 |
| Reported IC50 | Data not publicly available; described as "potent" | ~10 nM |
| Therapeutic Area | Oncology (Advanced Solid Tumors, Glioblastoma) | Oncology, Anti-inflammatory |
| Clinical Development | Phase 1/2 Clinical Trial (NCT02765165) - Terminated | Preclinical and early clinical development |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used to characterize these CXCR4 antagonists.
In Vitro Binding and Functional Assays for MSX-122
Competition Binding Assay:
-
Objective: To determine the ability of MSX-122 to compete with a known ligand for binding to the CXCR4 receptor.
-
Method: MDA-MB-231 breast cancer cells, which endogenously express CXCR4, are incubated with varying concentrations of MSX-122. Subsequently, a biotinylated CXCR4 antagonist, such as TN14003, is added. The level of bound biotinylated antagonist is then detected using streptavidin-conjugated fluorophores. A reduction in fluorescence indicates successful competition by MSX-122.
Chemotaxis Assay:
-
Objective: To assess the ability of MSX-122 to inhibit cancer cell migration towards an SDF-1/CXCL12 gradient.
-
Method: A Boyden chamber or a similar transwell system is utilized. Cancer cells are placed in the upper chamber, and a medium containing SDF-1/CXCL12 is placed in the lower chamber. The assay is run in the presence and absence of varying concentrations of MSX-122 in the upper chamber. The number of cells that migrate to the lower chamber is quantified after a specific incubation period.
In Vivo Efficacy Models for MSX-122
Metastasis Mouse Model:
-
Objective: To evaluate the in vivo efficacy of MSX-122 in preventing tumor metastasis.
-
Method: Immunocompromised mice are injected with human cancer cells (e.g., breast cancer cell line MDA-MB-231) that are known to metastasize to specific organs. The mice are then treated with MSX-122 or a vehicle control. After a predetermined period, the animals are euthanized, and the extent of metastasis in target organs (e.g., lungs, liver) is quantified through histological analysis or by measuring the expression of human-specific genes.
Signaling Pathways and Mechanisms of Action
Both this compound and MSX-122 exert their effects by blocking the CXCR4 signaling cascade. The binding of SDF-1/CXCL12 to CXCR4 activates several downstream pathways crucial for cell survival and motility.
Caption: CXCR4 signaling pathway and points of inhibition by this compound and MSX-122.
The diagram above illustrates the primary signaling pathways activated upon SDF-1/CXCL12 binding to CXCR4. These include the G-protein coupled activation of PLC, PI3K/Akt, and RAS/MAPK pathways, all of which are inhibited by both this compound and MSX-122.
Experimental Workflow for Antagonist Evaluation
The preclinical evaluation of CXCR4 antagonists typically follows a structured workflow designed to assess their potency, selectivity, and in vivo efficacy.
validating USL311's specificity for CXCR4 over other receptors
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a comparative analysis of USL311, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), summarizing its mechanism and the experimental frameworks used to validate its activity. While direct comparative data on this compound's binding to other receptors is not extensively available in public literature, its focused activity on CXCR4 is well-documented.
This compound is an orally bioavailable small molecule inhibitor that demonstrates high-affinity binding to the CXCR4 receptor.[1] This interaction competitively blocks the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1][2][3] By preventing CXCL12-mediated signaling, this compound effectively inhibits downstream cellular processes such as proliferation and migration of tumor cells that express CXCR4.[2][3] The compound has shown anti-tumor activity in various cancer models and has been investigated in clinical trials.
Comparative Analysis of this compound Activity
While specific quantitative data on the binding affinity of this compound to a wide panel of other G-protein coupled receptors (GPCRs) or ion channels is not detailed in the currently available literature, its characterization as a "selective" CXCR4 antagonist suggests a significantly higher affinity for CXCR4 over other potential off-target receptors. The primary evidence for its efficacy and presumed selectivity comes from functional assays demonstrating inhibition of CXCR4-specific signaling pathways.
To provide a framework for comparison, the following table outlines the key parameters used to define the potency and efficacy of a CXCR4 antagonist like this compound.
| Parameter | Description | Typical Assay | Relevance for this compound |
| Binding Affinity (Ki or IC50) | The concentration of the compound required to occupy 50% of the target receptors. A lower value indicates higher affinity. | Radioligand Binding Assay, Competitive Binding Assay | While the exact values for this compound are not publicly detailed, its designation as a "potent" antagonist implies low nanomolar or sub-nanomolar affinity for CXCR4. |
| Functional Antagonism (IC50) | The concentration of the compound required to inhibit 50% of the functional response induced by the natural ligand (CXCL12). | Calcium Flux Assay, Chemotaxis Assay, GTPγS Binding Assay | This compound has been shown to inhibit CXCR4 activation, thereby blocking downstream signaling cascades. |
| Selectivity | The ratio of binding affinity or functional activity for the primary target (CXCR4) versus other receptors. A higher ratio indicates greater selectivity. | Receptor Screening Panel | The description of this compound as "selective" implies that it has been tested against a panel of other receptors and found to have significantly weaker or no activity. However, the specific data from such panels are not publicly available. |
Experimental Protocols for Validating CXCR4 Antagonism
The specificity and potency of CXCR4 antagonists like this compound are typically validated through a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses a high level of the human CXCR4 receptor (e.g., Jurkat cells, CHO-CXCR4).
-
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.
Protocol:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Plate: Seed the dye-loaded cells into a microplate.
-
Compound Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate to allow for receptor binding.
-
Ligand Stimulation: Add a fixed concentration of the agonist (CXCL12) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the peak fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant (CXCL12), a primary biological function of the CXCR4/CXCL12 axis.
Protocol:
-
Assay Setup: Use a Boyden chamber or a similar migration assay system with a porous membrane separating an upper and a lower chamber.
-
Cell Seeding: Place CXCR4-expressing cells in the upper chamber.
-
Chemoattractant and Antagonist: Add the chemoattractant (CXCL12) to the lower chamber. The antagonist (this compound) is added to the upper chamber with the cells.
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Cell Quantification: Quantify the number of migrated cells in the lower chamber using microscopy and cell counting or a fluorescent-based detection method.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control (no antagonist). The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for validating a CXCR4 antagonist.
Caption: CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Workflow for CXCR4 Antagonist Validation.
References
Comparative Analysis of USL311 and WZ811 in Leukemia Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two CXCR4 antagonists, USL311 and WZ811, and their potential application in leukemia models. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), play a crucial role in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2] The CXCL12/CXCR4 axis is integral to the cross-talk between leukemia cells and the bone marrow microenvironment, facilitating the retention of leukemia cells within this protective niche.[2][3] Elevated CXCR4 expression on leukemia blasts is often associated with a poor prognosis.[1][4] Consequently, targeting the CXCR4 receptor with antagonists has emerged as a promising therapeutic strategy to disrupt pro-survival signaling and mobilize leukemia cells, rendering them more susceptible to conventional chemotherapies.[4][5]
This guide focuses on two such CXCR4 antagonists: this compound and WZ811. While both compounds target the same receptor, the extent of publicly available data on their efficacy in leukemia models varies significantly.
Overview of this compound and WZ811
WZ811 , also a highly potent competitive antagonist of CXCR4, has been more extensively studied in the context of leukemia, particularly chronic lymphocytic leukemia (CLL).[1] Preclinical studies have demonstrated its ability to suppress the progression of CLL by inhibiting cell viability, colony formation, and migration.[1] Furthermore, in vivo studies using mouse xenograft models have shown that WZ811 can inhibit tumor growth.[1]
Mechanism of Action: Targeting the CXCR4 Signaling Pathway in Leukemia
The binding of CXCL12 to CXCR4 on leukemia cells activates several downstream signaling pathways critical for their survival, proliferation, and retention within the bone marrow. As illustrated in the diagram below, these pathways include the JAK/STAT, PI3K/Akt/mTOR, and Ras/Raf/MAPK pathways.[4] CXCR4 antagonists like this compound and WZ811 competitively bind to the receptor, blocking these downstream effects.
Comparative Performance Data
Due to the limited availability of public data for this compound in leukemia models, a direct quantitative comparison is not feasible at this time. The following tables summarize the available experimental data for WZ811.
In Vitro Activity of WZ811 in Chronic Lymphocytic Leukemia (CLL) Cell Lines
| Cell Line | Assay | Endpoint | Result |
| TF-1, UT-7 | Cell Viability | Dose-dependent decrease | Observed with WZ811 treatment |
| TF-1, UT-7 | Colony Formation | Inhibition | Observed with WZ811 treatment |
| TF-1, UT-7 | Cell Migration | Inhibition | Observed with WZ811 treatment |
| TF-1, UT-7 | Apoptosis | Induction | Observed with WZ811 treatment |
| TF-1, UT-7 | Chemosensitization | Increased sensitivity to docetaxel | Observed with WZ811 treatment |
| Data synthesized from a study on the suppression of chronic lymphocytic leukemia progression by WZ811.[1] |
In Vivo Efficacy of WZ811 in a Leukemia Xenograft Model
| Model | Treatment | Outcome |
| Mouse xenograft with human leukemia cells | WZ811 | Tumor growth inhibition |
| Data from a study demonstrating the in vivo potential of WZ811 in treating human hematological malignancies.[1] |
Experimental Protocols
To facilitate further research and a direct comparison of this compound and WZ811, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., TF-1, UT-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or WZ811 for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vitro Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add media containing CXCL12 to the lower chamber.
-
Cell Seeding: Resuspend leukemia cells in serum-free media and add them to the upper chamber. Treat the cells with this compound or WZ811.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields and calculate the average.
In Vivo Xenograft Leukemia Model
-
Cell Implantation: Subcutaneously or intravenously inject a human leukemia cell line (e.g., NALM-6) into immunodeficient mice (e.g., NOD/SCID).[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Compound Administration: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, WZ811). Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure tumor volume or bioluminescent signal regularly throughout the study. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of CXCR4 antagonists in leukemia models.
Conclusion
Both this compound and WZ811 are promising CXCR4 antagonists with the potential for therapeutic application in leukemia. While WZ811 has demonstrated preclinical efficacy in CLL models, there is a clear need for similar studies on this compound to enable a direct and comprehensive comparison. The experimental protocols and workflows provided in this guide offer a framework for conducting such a comparative analysis. Future head-to-head studies are warranted to fully elucidate the relative potency and therapeutic potential of these two compounds in various leukemia subtypes.
References
- 1. Suppression of chronic lymphocytic leukemia progression by CXCR4 inhibitor WZ811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 5. Role of CXCR4 in the progression and therapy of acute leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CXCR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. CXCR4 antagonists disrupt leukemia-meningeal cell adhesion and attenuate chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking USL311: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the CXCR4 antagonist USL311 against the current standard of care for recurrent glioblastoma and advanced solid tumors. Due to the termination of the Phase 1/2 clinical trial (NCT02765165) for this compound and the limited availability of public data, this document focuses on providing the methodologies and established data for the current standards of care to serve as a benchmark for any future evaluation of this compound or similar CXCR4 antagonists.
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
This compound is an orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by blocking the binding of the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) to CXCR4. This interaction is crucial for tumor cell proliferation, migration, angiogenesis, and survival.[1][2][3][4][5] The CXCL12/CXCR4 signaling pathway is a key player in the tumor microenvironment and is implicated in the progression of various cancers, including glioblastoma.[1][2][3][4][5]
Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway and the proposed point of intervention for this compound.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Unlocking Synergistic Potential: A Comparative Guide to USL311 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity. USL311, a potent and selective antagonist of the CXCR4 receptor, has emerged as a promising candidate for combination regimens. This guide provides an objective comparison of this compound's synergistic effects with other targeted therapies, supported by available preclinical data. While specific preclinical data on this compound in combination therapies remains largely within proprietary domains, valuable insights can be drawn from studies on structurally and functionally similar CXCR4 antagonists developed by the same sponsor, Proximagen. This guide focuses on the preclinical data of a closely related brain-penetrating CXCR4 antagonist, PRX177561, in combination with anti-angiogenic agents in glioblastoma models.
The CXCR4/CXCL12 Axis: A Key Target in Cancer Therapy
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in tumor progression.[1][2][3][4][5] This signaling axis is implicated in tumor cell proliferation, survival, migration, and the maintenance of cancer stem cells.[1][2][3][4][5] this compound functions by binding to CXCR4, thereby preventing its interaction with CXCL12 and inhibiting the downstream signaling cascades that promote tumorigenesis.[1][2][3][4][5] A clinical trial (NCT02765165) has investigated this compound as a single agent and in combination with the alkylating agent lomustine in patients with advanced solid tumors and recurrent glioblastoma, suggesting a rationale for combining this compound with DNA-damaging agents. The protocol for this trial mentions that this compound has demonstrated nonclinical efficacy in both in vitro and in vivo models when combined with cytotoxic agents.
Preclinical Evidence of Synergy: The Case of PRX177561
A preclinical study conducted by Proximagen provides significant insights into the synergistic potential of CXCR4 antagonism. This study evaluated PRX177561, a brain-penetrating CXCR4 antagonist, in combination with the anti-angiogenic agents bevacizumab (an anti-VEGF antibody) and sunitinib (a multi-targeted tyrosine kinase inhibitor) in human glioblastoma xenograft models.
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor effects of PRX177561 in combination with bevacizumab and sunitinib.
| Treatment Group | Tumor Growth Inhibition (%) | Survival Increase (%) | Nature of Interaction |
| PRX177561 + Bevacizumab | Significant reduction (data not quantified) | Significant increase in Disease-Free and Overall Survival | Synergistic |
| PRX177561 + Sunitinib | Significant reduction (data not quantified) | Mild increase in survival | Additive |
Data derived from in vivo studies on U87MG, U251, and T98G glioblastoma cell line xenografts.[6][7]
Signaling Pathways and Experimental Workflow
The synergistic interaction between CXCR4 antagonists and anti-angiogenic agents can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of PRX177561 combination therapy.
Detailed Experimental Protocols
The following protocols are based on the methodology described in the preclinical study of PRX177561.[6][7]
In Vivo Subcutaneous Xenograft Model
-
Cell Lines and Culture: Human glioblastoma cell lines (U87MG, U251, T98G) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: CD1-nu/nu mice were used for tumor implantation.
-
Tumor Implantation: 2 x 10^6 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four treatment groups:
-
Vehicle control (administered orally daily)
-
PRX177561 (50 mg/kg, administered orally daily)
-
Bevacizumab (4 mg/kg, administered intravenously every 4 days) or Sunitinib (40 mg/kg, administered orally daily)
-
Combination of PRX177561 and Bevacizumab or Sunitinib at the above-mentioned doses and schedules.
-
-
Data Collection: Tumor volume was measured twice weekly using calipers. Animal body weight was also monitored.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or when signs of toxicity were observed. Disease-free survival and overall survival were recorded.
In Vivo Intracranial Xenograft Model
-
Cell Line: Luciferase-tagged U87MG cells were used.
-
Animal Model: CD1-nu/nu mice were used.
-
Tumor Implantation: 5 x 10^5 cells were stereotactically injected into the brain of each mouse.
-
Treatment: Treatment was initiated 7 days after tumor cell implantation, following the same dosing and schedule as the subcutaneous model.
-
Data Collection: Tumor growth was monitored by bioluminescence imaging. Animal survival was recorded.
-
Endpoint: The study was terminated upon the presentation of neurological signs or significant weight loss. Overall survival was the primary endpoint.
Discussion and Future Directions
The preclinical data for the CXCR4 antagonist PRX177561 strongly suggests a synergistic or additive anti-tumor effect when combined with anti-angiogenic agents in glioblastoma models.[6][7] This provides a compelling rationale for the clinical investigation of this compound in combination with other targeted therapies. The observed synergy is likely due to the complementary mechanisms of action: while anti-angiogenic agents inhibit the formation of new blood vessels that supply tumors, CXCR4 antagonists can block tumor cell migration and invasion, processes that are often heightened in response to anti-angiogenic therapy.
Future research should focus on elucidating the precise molecular mechanisms underlying this synergy and exploring the potential of this compound in combination with a broader range of targeted therapies, including PARP inhibitors, immune checkpoint inhibitors, and other signaling pathway inhibitors. The identification of predictive biomarkers will also be crucial for patient selection in future clinical trials of this compound-based combination therapies. The ongoing clinical evaluation of this compound with lomustine will provide valuable data on its safety and efficacy in combination with alkylating agents, further expanding its potential therapeutic applications.
References
- 1. CXCL12/CXCR4 signaling in glioma stem cells—prospects for therapeutic intervention - Miyazaki - Translational Cancer Research [tcr.amegroups.org]
- 2. Systemic delivery of an adjuvant CXCR4-CXCL12 signaling inhibitor encapsulated in synthetic protein nanoparticles for glioma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Chemokine Signaling Pathways as Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCL12 modulation of CXCR4 and CXCR7 activity in human glioblastoma stem-like cells and regulation of the tumor microenvironment [frontiersin.org]
- 5. Disrupting the CXCL12/CXCR4 axis disturbs the characteristics of glioblastoma stem-like cells of rat RG2 glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The brain-penetrating CXCR4 antagonist, PRX177561, increases the antitumor effects of bevacizumab and sunitinib in preclinical models of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of USL311: A Comparative Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of published research findings on USL311, a potent and selective CXCR4 antagonist. Due to the limited availability of publicly accessible, peer-reviewed quantitative data and detailed experimental protocols specifically for this compound, this document serves as a template. It outlines the necessary components for a comprehensive comparative analysis, including standardized experimental protocols and data presentation formats. The provided data tables are populated with representative data from studies on other CXCR4 antagonists to illustrate a comparative analysis.
Introduction to this compound and the CXCR4 Signaling Axis
This compound is an orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4) with potential anti-tumor activity.[1] By binding to CXCR4, this compound prevents its interaction with its ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12. This inhibition disrupts the downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The CXCR4/CXCL12 axis is a well-established pathway implicated in the progression and metastasis of various cancers, including breast, bladder, colon, rectal, and liver cancers.
The CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. These pathways are critical for normal cellular functions but are often hijacked by cancer cells to promote their growth and spread. The diagram below illustrates the key signaling pathways activated by the CXCR4 receptor.
Comparative Quantitative Data
To objectively evaluate the performance of this compound, its in vitro and in vivo efficacy must be compared against other known CXCR4 antagonists. The following tables provide a template for such a comparison, populated with representative data for other well-characterized CXCR4 inhibitors.
Table 1: In Vitro Efficacy of CXCR4 Antagonists
| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| This compound | CXCR4 | [Assay Type] | [Cell Line] | [Data] | [Citation] |
| Plerixafor (AMD3100) | CXCR4 | Ca²⁺ Flux | SupT1 | 45 | [2] |
| Motixafortide (BL-8040) | CXCR4 | Competitive Binding | Jurkat | 1.2 | [3] |
| Mavorixafor (XOL128) | CXCR4 | Chemotaxis | MOLT-4 | 0.8 | [3] |
Table 2: In Vivo Efficacy of CXCR4 Antagonists in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | [Cancer Type] | [Animal Model] | [Dose & Schedule] | [Data] | [Citation] |
| Plerixafor (AMD3100) | Prostate (PC-3) | Nude Mice | 5 mg/kg, s.c., daily | 55 | [4] |
| Motixafortide (BL-8040) | Pancreatic | Nude Mice | 0.5 mg/kg, s.c., 3x/week | 70 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the independent validation of research findings. The following sections describe standard methodologies for key experiments used to characterize CXCR4 antagonists.
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a labeled ligand.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a human cell line with high CXCR4 expression (e.g., Jurkat or SupT1 cells) under standard conditions.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in a suitable assay buffer.
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 30 minutes at room temperature).
-
Competitive Binding: Add a fixed concentration of a fluorescently labeled CXCL12 to the cell suspension and incubate to allow binding (e.g., 60 minutes at 4°C).
-
Washing: Wash the cells to remove any unbound labeled ligand.
-
Analysis: Analyze the cell-associated fluorescence using a flow cytometer.
-
Data Analysis: The reduction in fluorescence in the presence of the test compound is used to calculate the half-maximal inhibitory concentration (IC₅₀).
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, CXCL12.
Experimental Workflow:
Methodology:
-
Assay Setup: Use a multi-well plate with Transwell inserts. Add CXCL12 to the lower chamber to create a chemotactic gradient.
-
Cell Preparation: Prepare a suspension of CXCR4-expressing cells and pre-incubate them with various concentrations of this compound or a control compound.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane of the insert (typically 2-4 hours).
-
Quantification: Remove the non-migrated cells from the top of the insert. Stain the migrated cells on the underside of the membrane and count them using a microscope or quantify the fluorescence if using a fluorescent dye.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound compared to the control.
Conclusion
The independent validation of published research is a cornerstone of scientific advancement. This guide provides a structured approach for researchers to systematically evaluate the findings related to this compound. By adhering to standardized protocols and ensuring transparent data presentation, the scientific community can build upon existing knowledge with confidence, ultimately accelerating the development of novel cancer therapies. As more data on this compound becomes publicly available, this framework can be populated with specific findings to provide a direct and robust comparative analysis.
References
Assessing the Translational Potential of USL311: A Comparative Analysis with Fellow CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
USL311 has emerged as a promising orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and inflammation. This guide provides a comprehensive assessment of the translational potential of this compound by comparing it with other notable CXCR4 antagonists. While direct comparative preclinical and clinical data for this compound against its structural analogs are not extensively available in the public domain, this document synthesizes the existing information on this compound and draws comparisons with two well-characterized CXCR4 inhibitors, Plerixafor and Motixafortide, to offer a broader perspective on its potential.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
This compound, like other CXCR4 antagonists, functions by disrupting the interaction between the CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This signaling axis plays a critical role in tumor cell proliferation, migration, and the homing of cancer cells to distant metastatic sites. By blocking this pathway, this compound has the potential to inhibit tumor growth and spread.[1]
Below is a diagram illustrating the CXCR4 signaling pathway and the mechanism of action of CXCR4 antagonists.
Caption: Inhibition of the CXCR4/CXCL12 signaling pathway by this compound and its analogs.
Comparative Overview of this compound and Other CXCR4 Antagonists
Direct, head-to-head preclinical or clinical studies comparing the efficacy and pharmacokinetic profiles of this compound with its specific structural analogs are not publicly available. The clinical trial for this compound (NCT02765165) in advanced solid tumors and glioblastoma was terminated, limiting the amount of accessible data. However, to provide a framework for assessing its translational potential, we can look at the characteristics of this compound alongside other CXCR4 antagonists that have been more extensively studied, such as Plerixafor and Motixafortide.
| Feature | This compound | Plerixafor (AMD3100) | Motixafortide (BL-8040) |
| Chemical Class | Small Molecule | Bicyclam Small Molecule | Peptide |
| Administration | Oral[1] | Subcutaneous Injection | Subcutaneous Injection |
| Primary Indication(s) in Development/Use | Advanced Solid Tumors, Glioblastoma (terminated trial)[2] | Stem Cell Mobilization, Hematologic Malignancies | Stem Cell Mobilization, Pancreatic Cancer |
| Publicly Available Efficacy Data | Limited preclinical data mentioned in patents.[2] | Extensive preclinical and clinical data in stem cell mobilization and some cancer models. | Preclinical and clinical data in stem cell mobilization and pancreatic cancer. |
| Known Analogs | Not publicly disclosed | Several analogs have been synthesized and studied. | Peptide analogs have been developed. |
Experimental Protocols for Assessing CXCR4 Antagonists
While specific protocols for this compound are not publicly detailed, the following represent standard methodologies used to evaluate the translational potential of CXCR4 antagonists.
In Vitro Assays
-
CXCR4 Binding Affinity:
-
Protocol: Radioligand binding assays using [¹²⁵I]-SDF-1 on cells expressing CXCR4 (e.g., Jurkat cells). Competition with increasing concentrations of the antagonist is measured to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Chemotaxis Assay:
-
Protocol: A Boyden chamber assay is used to assess the ability of the antagonist to inhibit the migration of CXCR4-expressing cancer cells (e.g., breast cancer cell line MDA-MB-231) towards a gradient of CXCL12.
-
-
Cell Viability/Proliferation Assay:
-
Protocol: Cancer cells are treated with the antagonist alone or in combination with chemotherapy. Cell viability is assessed using assays such as MTT or CellTiter-Glo® to determine the anti-proliferative effects.
-
In Vivo Models
-
Xenograft Tumor Models:
-
Protocol: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with the CXCR4 antagonist, and tumor growth is monitored over time. Tumor volume and weight are measured as primary endpoints.
-
-
Metastasis Models:
-
Protocol: Cancer cells, often engineered to express a reporter gene like luciferase, are injected into mice (e.g., intravenously or into the mammary fat pad). The effect of the antagonist on the development of distant metastases is monitored using in vivo imaging systems.
-
Below is a generalized workflow for preclinical evaluation of a CXCR4 antagonist.
Caption: A typical workflow for the preclinical assessment of a novel CXCR4 antagonist.
Translational Potential and Future Directions
The oral bioavailability of this compound represents a significant potential advantage over injectable CXCR4 antagonists like Plerixafor and Motixafortide, particularly for chronic treatment regimens in cancer therapy. However, the lack of robust, publicly available comparative data makes a definitive assessment of its translational potential challenging.
For researchers and drug development professionals, the key takeaways are:
-
Data Gap: There is a critical need for direct comparative studies of this compound against other CXCR4 antagonists to delineate its specific advantages in efficacy, safety, and pharmacokinetics.
-
Oral Bioavailability: This remains a key differentiating feature of this compound and warrants further investigation into its long-term safety and efficacy in relevant cancer models.
-
Analog Development: The exploration of structural analogs of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
References
Safety Operating Guide
Essential Guide to the Disposal of USL311
Disclaimer: This document provides general guidance for the proper disposal of the chemical compound USL311 based on established best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS for this compound upon availability and adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal.
The following information is intended to provide essential safety and logistical information to build trust and serve as a preferred source for laboratory safety and chemical handling.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound, a CXCR4 antagonist, is provided below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₄H₃₄N₆O |
| Molecular Weight | 422.57 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Insoluble or slightly soluble in DMSO (< 1 mg/mL) |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly disposed of after handling.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound. This includes the pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions. For instance, keep it separate from strong acids, bases, and oxidizing agents.
-
-
Waste Collection and Containment:
-
Collect all waste containing this compound in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good, leak-proof condition with a secure lid. Often, the original container is a suitable choice for waste storage.
-
Use secondary containment, such as a larger, chemically resistant bin, for all liquid waste containers to prevent spills from spreading.
-
-
Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with a "Hazardous Waste" label as soon as the first waste is added.
-
The label must include:
-
The full chemical name: "this compound" (and any other components of a mixture).
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Keep the waste container closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.
-
After rinsing and air-drying, deface or remove the original label from the container before disposing of it as non-hazardous solid waste, in accordance with institutional guidelines for rinsed chemical containers.
-
-
Request for Waste Pickup:
-
Once the hazardous waste container is nearly full (e.g., three-quarters full) or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Navigating the Safe Handling of USL311: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the potent and selective CXCR4 antagonist USL311, ensuring a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Gloves | Chemical impermeable | Prevents skin contact which can cause irritation. The exact glove material should be selected based on the solvent used and breakthrough time data from the manufacturer. |
| Body Protection | Protective Clothing | Lab coat or chemical-resistant suit | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Respirator | Use in poorly ventilated areas or when dust/aerosols may be generated | Protects against respiratory tract irritation. A full-face particle respirator is recommended if engineering controls are inadequate. |
Standard Operating Procedure for Handling this compound
This procedure outlines the step-by-step process for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before any work begins, all personnel must review the most current SDS for this compound.
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Assemble PPE: Ensure all required PPE is available and in good condition.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure adequate ventilation.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.
-
Transportation: When moving the compound or its solutions, use secondary containment.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
4. Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be collected in a designated, sealed waste container.
-
Waste Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the key stages of a safe experimental workflow involving this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
